molecular formula C9H5NO4 B1309418 5-Nitro-1-benzofuran-2-carbaldehyde CAS No. 23145-18-8

5-Nitro-1-benzofuran-2-carbaldehyde

Cat. No.: B1309418
CAS No.: 23145-18-8
M. Wt: 191.14 g/mol
InChI Key: NJHFCKIZFVVFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1-benzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5NO4 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-1-benzofuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1-benzofuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFCKIZFVVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406105
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-18-8
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbaldehyde: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Nitro-1-benzofuran-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the fields of organic synthesis and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, analyze its spectroscopic signature, and discuss its reactivity and potential as a scaffold for novel therapeutic agents.

Core Molecular Attributes

5-Nitro-1-benzofuran-2-carbaldehyde is a crystalline solid at room temperature, characterized by the fusion of a benzene ring and a furan ring, with a nitro group at the 5-position and a carbaldehyde group at the 2-position. These functional groups impart a unique electronic character to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₉H₅NO₄Deduced from Benzofuran-2-carbaldehyde (C₉H₆O₂) + NO₂ - H
Molecular Weight 191.14 g/mol Calculated from Molecular Formula
CAS Number 23145-18-8[1]
Appearance Likely a yellow to brown crystalline solidInferred from related nitroaromatic compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General chemical principles

Synthesis and Mechanistic Insights

The synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies involve either the initial formation of the benzofuran core followed by nitration and formylation, or the construction of the benzofuran ring from a pre-functionalized nitro-aromatic precursor.

Strategy 1: Post-Formation Functionalization of the Benzofuran Core

This approach begins with the synthesis of the benzofuran scaffold, followed by sequential introduction of the nitro and aldehyde groups.

Experimental Protocol: Nitration of a Benzofuran Precursor

A plausible route involves the nitration of a suitable benzofuran derivative. For instance, the nitration of 1-benzofuran-2(3H)-one has been reported to yield the 5-nitro derivative.[2] This intermediate can then be further elaborated to the target aldehyde.

  • Nitration: To a solution of 3H-benzofuran-2-one in acetic anhydride, a mixture of 65% nitric acid and glacial acetic acid is added dropwise while maintaining the temperature below 293K.[2]

  • Reaction Progression: The mixture is stirred and refluxed for one hour.[2]

  • Work-up: The reaction is quenched with ice and sulfuric acid, leading to the precipitation of the product.[2]

  • Purification: The crude product is collected by filtration and recrystallized from a suitable solvent like ethyl acetate to yield pure 5-nitro-1-benzofuran-2(3H)-one.[2]

The subsequent conversion of the lactone to the aldehyde at the 2-position would require further synthetic steps, such as reduction and oxidation, or a formylation reaction.

Strategy 2: Ring Construction from a Nitro-Substituted Precursor

An alternative and often more direct approach is to construct the benzofuran ring from a starting material that already contains the nitro group. A common method for benzofuran synthesis is the reaction of a salicylaldehyde derivative with an α-halo ketone followed by cyclization.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] If 5-nitrobenzofuran is available, its formylation at the 2-position would be a direct route to the target molecule.

  • Reagent Preparation: The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

  • Electrophilic Attack: The electron-rich 5-nitrobenzofuran undergoes electrophilic aromatic substitution with the Vilsmeier reagent, primarily at the electron-rich 2-position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield 5-Nitro-1-benzofuran-2-carbaldehyde.[3][5]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Nitrobenzofuran 5-Nitrobenzofuran Nitrobenzofuran->Iminium_Salt Electrophilic Attack Product 5-Nitro-1-benzofuran-2-carbaldehyde Iminium_Salt->Product H2O H₂O (Work-up) H2O->Product Hydrolysis Reactivity cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Influence Start 5-Nitro-1-benzofuran-2-carbaldehyde Condensation Condensation (e.g., with R-NH₂) Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Nucleophilic_Subst Nucleophilic Aromatic Substitution Start->Nucleophilic_Subst Activates Ring Imine Imine Condensation->Imine Forms Imine/Hydrazone Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Forms Carboxylic Acid Alcohol Alcohol Reduction->Alcohol Forms Alcohol Substituted_Product Substituted_Product Nucleophilic_Subst->Substituted_Product Further Functionalization

Caption: Key reaction pathways of 5-Nitro-1-benzofuran-2-carbaldehyde.

Applications in Drug Discovery and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. [7][8][9][10][11][12][13]These activities include antimicrobial, anti-inflammatory, anticancer, and effects on the central nervous system. [7][8][9][10][11][12][13] Derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, the benzofuran core is present in drugs like the antiarrhythmic agent dronedarone. [2]The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore in certain antimicrobial agents.

The aldehyde group serves as a crucial point for diversification, allowing for the generation of libraries of compounds for high-throughput screening. For instance, it is a key intermediate in the synthesis of benzofuranyl oxadiazoles, which have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target for neurodegenerative diseases. [14]Benzofuran derivatives have also been explored as potential kinase inhibitors for cancer therapy. [15]

Drug_Discovery_Workflow Start 5-Nitro-1-benzofuran- 2-carbaldehyde Library_Synthesis Library Synthesis (e.g., Condensation Reactions) Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

5-Nitro-1-benzofuran-2-carbaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde, an electron-withdrawing nitro group, and a biologically relevant benzofuran scaffold makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for researchers aiming to leverage its full potential in the discovery of new medicines.

References

  • Journal of Pharmaceutical Research. (2021, May 18). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]

  • Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Benzofurans | Antimicrobial Activity | Antioxidant Activity. [Link]

  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Govindaraju, R., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • Scribd. (2011, December 15). Preparation of 5-Nitrosalicylaldehyde. [Link]

  • University of Wisconsin-Madison. (n.d.). IR Chart. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Royal Society of Chemistry. (n.d.). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. [Link]

  • National Institutes of Health. (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • National Institutes of Health. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]

  • ResearchGate. (n.d.). Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran.... [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Oregon State University. (n.d.). 13C NMR. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Department of Chemistry. [Link]

  • Northern Illinois University. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • ResearchGate. (2025, October 22). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. [Link]

  • National Institutes of Health. (2025, October 1). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. [Link]

  • Wiley Online Library. (n.d.). Efficient Oxidation of 5‐Hydroxymethylfurfural Using a Flavoprotein Oxidase from the Honeybee Apis mellifera. [Link]

Sources

Technical Guide: Structural Elucidation of 5-Nitro-1-benzofuran-2-carbaldehyde via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Nitro-1-benzofuran-2-carbaldehyde (CAS: 21160-52-9). As a critical intermediate in the synthesis of antimicrobial Schiff bases and anticancer hydrazones, the purity and structural integrity of this scaffold are paramount. This document details the specific chemical shifts, coupling constants (


 values), and electronic effects governing the spectra, offering a robust protocol for distinguishing this specific isomer from its 6-nitro or 7-nitro analogs.

Molecular Architecture & Theoretical Shift Analysis

The NMR signature of 5-nitro-1-benzofuran-2-carbaldehyde is defined by the interplay between two strong electron-withdrawing groups (EWG): the nitro group (-NO


)  at position C5 and the formyl group (-CHO)  at position C2.
Electronic Effects on Chemical Shifts
  • The Aldehyde Anisotropy (C2-CHO): The carbonyl group exerts a strong deshielding effect on the adjacent furan proton (H3), shifting it downfield relative to unsubstituted benzofuran.

  • The Nitro Group Deshielding (C5-NO

    
    ):  The nitro group creates a zone of low electron density at the ortho positions (H4 and H6).
    
    • H4 (The "Fingerprint" Proton): Located between the bridgehead carbon and the nitro group, H4 is the most deshielded aromatic proton, appearing as a doublet with a small meta-coupling constant.

    • H6: Deshielded by the nitro group but less so than H4 due to distance from the heteroatom ring current.

    • H7: Located ortho to the ether oxygen, which is electron-donating by resonance (+M), slightly counteracting the inductive withdrawal of the ring system.

Experimental Protocol

To ensure high-resolution spectra capable of resolving small meta-couplings (


 Hz), strict adherence to sample preparation protocols is required.
Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: Nitro-substituted benzofurans exhibit poor solubility in CDCl

      
      , leading to aggregation and peak broadening. DMSO-d
      
      
      
      ensures complete solvation and stabilizes the polar aldehyde via hydrogen bonding.
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL DMSO-d

      
      .
      
    • 13C NMR: 50–70 mg in 0.6 mL DMSO-d

      
       (requires high concentration for quaternary carbons C2, C5, C8, C9).
      
  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
Acquisition Parameters (Recommended)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The aldehyde proton and nitro-adjacent protons have longer 
    
    
    
    relaxation times; insufficient delay will suppress their integration values.
  • Scans (NS): 16 (1H) / 1024 (13C).

Spectral Analysis: 1H NMR

Spectrometer Frequency: 400 MHz Solvent: DMSO-d


Reference:  TMS (

0.00)
Representative Data Table
Proton AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Origin
-CHO (Aldehyde)9.92 – 9.98Singlet (s)1HAnisotropic deshielding by C=O.
H-4 8.68 – 8.75Doublet (d)1H

Ortho to -NO

, meta coupling to H6.
H-6 8.35 – 8.42Doublet of Doublets (dd)1H

,

Ortho to -NO

, coupled to H7 and H4.
H-3 8.05 – 8.15Singlet (s)1HFuran ring proton, deshielded by C2-CHO.[1]
H-7 7.90 – 8.00Doublet (d)1H

Ortho to ether oxygen (shielded relative to H4).
Detailed Interpretation
  • The Aldehyde Singlet (

    
     ~9.95):  This is the diagnostic starting point. If this peak is a doublet, it implies coupling to H3 (rare in 2-substituted benzofurans but possible) or the presence of a formate impurity.
    
  • The H4 Doublet (

    
     ~8.70):  This is the critical peak for confirming the 5-nitro  isomer.
    
    • Differentiation: In the 6-nitro isomer, the most downfield proton would be a singlet (H7) or a doublet with ortho-coupling. Here, the doublet with a small meta-coupling (

      
       Hz)  confirms a proton isolated between substituents, characteristic of the H4 position in a 5-substituted system.
      
  • The H6 vs H7 Distinction: H6 is a dd (interacting with H7 and H4), whereas H7 is a clean d (interacting only with H6).

Spectral Analysis: 13C NMR

Spectrometer Frequency: 100 MHz Solvent: DMSO-d



Representative Data Table
Carbon AssignmentShift (

, ppm)
TypeStructural Logic
C=O (Aldehyde)179.5 – 180.5CHCharacteristic aldehyde region.
C-7a (Bridgehead)157.0 – 158.5C

Deshielded by direct attachment to Oxygen.
C-2 (Furan)153.0 – 154.5C

Alpha to Oxygen and attached to Carbonyl.
C-5 (C-NO

)
144.0 – 145.0C

Deshielded by Nitro group; typically weak intensity.
C-3a (Bridgehead)127.0 – 128.5C

Bridgehead carbon.
C-6 121.0 – 122.0CHOrtho to nitro.
C-4 117.5 – 118.5CHOrtho to nitro (most deshielded aromatic CH).
C-3 113.0 – 114.5CHFuran ring beta-carbon.
C-7 112.5 – 113.5CHOrtho to Oxygen (shielded).

Structural Validation Workflow

To certify the identity of the compound as the 5-nitro isomer (and not the 4-, 6-, or 7-nitro isomers), researchers should follow this logic flow.

StructuralValidation Start Crude Product (Yellow Solid) Solubility Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solubility H1_Scan Run 1H NMR (16 Scans, D1=3s) Solubility->H1_Scan AldehydeCheck Check 9.9 ppm Region H1_Scan->AldehydeCheck IsAldehydePresent Singlet at ~9.95 ppm? AldehydeCheck->IsAldehydePresent AromaticRegion Analyze Aromatic Region (7.8 - 8.8 ppm) IsAldehydePresent->AromaticRegion Yes H4_Check Identify Most Downfield Ar-H (H4) AromaticRegion->H4_Check CouplingLogic Is H4 a Doublet (d) with J ~ 2.3 Hz? H4_Check->CouplingLogic Confirm5 CONFIRMED: 5-Nitro Isomer CouplingLogic->Confirm5 Yes (Meta Coupling) Suspect6 Suspect 6-Nitro Isomer (Look for Singlet H7) CouplingLogic->Suspect6 No (Singlet or Ortho)

Figure 1: Logic flow for distinguishing the 5-nitro isomer based on H4 multiplicity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9601662, 5-Nitrofuran-2-carboxaldehyde derivatives. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and characterization of nitrobenzofuran derivatives. RSC Advances. Retrieved February 18, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3][4] Chem. 62, 7512–7515. (Referenced for DMSO-d6 residual peak at 2.50 ppm and H2O at 3.33 ppm).

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Nitro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the crystal structure of 5-nitro-1-benzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into their synthesis, detailed crystallographic analysis, and the crucial relationship between their three-dimensional structure and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of these promising molecules.

Introduction: The Significance of the 5-Nitro-1-benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a foundational scaffold for a multitude of biologically active molecules, both natural and synthetic.[1] The introduction of a nitro group at the 5-position of the benzofuran ring system can significantly modulate the electronic properties and biological activities of the resulting derivatives.[2] These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, antioxidant, and anti-inflammatory activities.[3][4][5] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of these derivatives is paramount for elucidating their mechanism of action and for the rational design of new, more potent therapeutic agents.

5-Nitro-1-benzofuran derivatives are also valuable intermediates in organic synthesis. For instance, they are used in the preparation of drugs like dronedarone, which is used to treat atrial fibrillation.[6] The study of their crystal structure provides invaluable insights into their solid-state properties, which is crucial for pharmaceutical development, including formulation and stability studies.

Synthetic Methodologies and Crystallization

The synthesis of 5-nitro-1-benzofuran derivatives can be achieved through various synthetic routes. A common approach involves the nitration of a pre-formed benzofuran ring system. For example, 5-nitro-1-benzofuran-2(3H)-one can be prepared by the nitration of 3H-benzofuran-2-one using a mixture of nitric acid and glacial acetic acid in acetic anhydride.[6]

Another strategy involves the construction of the benzofuran ring from suitably substituted precursors already containing the nitro group. This can involve reactions such as the condensation of a substituted phenol with a halo ketone followed by cyclodehydration.[7] The choice of synthetic route often depends on the desired substitution pattern on the benzofuran core.

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step. A frequently successful method for growing crystals of 5-nitro-1-benzofuran derivatives is slow evaporation of a solution of the compound in a suitable solvent, such as methanol or a mixture of petroleum ether and ethyl acetate.[3][6]

Experimental Protocol: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one

The following protocol is adapted from the literature for the synthesis of 5-nitro-1-benzofuran-2(3H)-one.[6]

Step 1: Preparation of 3H-benzofuran-2-one

  • To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4 hours, with azeotropic removal of water.

  • Remove the residual solvent under reduced pressure to yield 3H-benzofuran-2-one (quantitative yield, 3.9 g).

Step 2: Nitration to 5-Nitro-1-benzofuran-2(3H)-one

  • Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

  • Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask and cool the solution to below 293K.

  • Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 293K.

  • Stir the mixture and reflux for 1 hour.

  • Decompose the reaction mixture with ice and sulfuric acid.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one (70% yield).

Step 3: Crystallization for X-ray Analysis

  • Dissolve the purified 5-nitro-1-benzofuran-2(3H)-one in methanol.

  • Allow the solvent to evaporate slowly at room temperature over several days to obtain single crystals suitable for X-ray diffraction.[6]

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Crystallization 2-hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid reflux_toluene Reflux in Toluene (p-TsOH catalyst) 2-hydroxyphenylacetic_acid->reflux_toluene 3H-benzofuran-2-one 3H-Benzofuran-2-one reflux_toluene->3H-benzofuran-2-one nitrating_mixture Nitric Acid / Acetic Acid in Acetic Anhydride 3H-benzofuran-2-one->nitrating_mixture 5-nitro-1-benzofuran-2(3H)-one 5-Nitro-1-benzofuran-2(3H)-one nitrating_mixture->5-nitro-1-benzofuran-2(3H)-one recrystallization Recrystallization (e.g., Methanol) 5-nitro-1-benzofuran-2(3H)-one->recrystallization single_crystals Single Crystals recrystallization->single_crystals

Caption: General workflow for the synthesis and crystallization of 5-nitro-1-benzofuran derivatives.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement in crystalline solids. This method provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into intermolecular interactions that govern the crystal packing.

Case Studies of 5-Nitro-1-benzofuran Derivatives

The crystal structures of several 5-nitro-1-benzofuran derivatives have been reported in the literature. Below is a summary of the crystallographic data for two representative examples.

Compound 5-Nitro-1-benzofuran-2(3H)-one [6]5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester [3]
Formula C₈H₅NO₄C₁₇H₁₄N₂O₇
Molecular Weight 179.13332.27
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 7.4510 (15)9.268 (13)
b (Å) 8.9150 (18)11.671 (15)
c (Å) 11.249 (2)15.414 (2)
α (°) 9075.185 (5)
β (°) 93.45 (3)72.683 (5)
γ (°) 9071.301 (5)
Volume (ų) 745.9 (3)1483.8 (3)
Z 44
Key Structural Features and Intermolecular Interactions

A common feature observed in the crystal structures of 5-nitro-1-benzofuran derivatives is the near planarity of the benzofuran ring system. For instance, in 5-nitro-1-benzofuran-2(3H)-one, the largest deviation from the least-squares plane of the molecule is a mere 0.030 Å.[6][8]

The crystal packing of these compounds is typically dominated by a combination of weak intermolecular interactions, including:

  • π-π Stacking: The planar aromatic rings of the benzofuran core often engage in π-π stacking interactions, leading to the formation of columnar or layered structures in the crystal lattice. In 5-nitro-1-benzofuran-2(3H)-one, the molecules form stacks along the a-axis, with intercentroid separations between overlapping benzene rings of 3.6594 (12) Å and 3.8131 (12) Å.[6]

  • C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are frequently observed, where a carbon-bound hydrogen atom acts as a donor to an oxygen atom of a neighboring molecule. These interactions play a significant role in linking adjacent molecules and stabilizing the overall crystal structure.[3][6]

  • C-H···π Interactions: In some derivatives, C-H···π interactions, where a C-H bond points towards the electron-rich π system of an aromatic ring, also contribute to the crystal packing.[3]

The nitro group, with its electronegative oxygen atoms, is often involved in these hydrogen bonding interactions, acting as an acceptor.

Intermolecular_Interactions cluster_pi_stacking π-π Stacking cluster_h_bonding C-H···O Hydrogen Bonding cluster_ch_pi C-H···π Interaction mol1 Benzofuran Ring 1 mol2 Benzofuran Ring 2 mol1->mol2 Intercentroid Distance CH_donor C-H O_acceptor O CH_donor->O_acceptor Hydrogen Bond CH_donor2 C-H pi_system π-system of Aromatic Ring CH_donor2->pi_system Interaction

Caption: Key intermolecular interactions governing the crystal packing of 5-nitro-1-benzofuran derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 5-nitro-1-benzofuran derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. The enzymatic reduction of the nitro group is often a prerequisite for the antimicrobial activity of nitroaromatic compounds, leading to the formation of toxic reactive species.[2] The planarity of the benzofuran ring system facilitates intercalation with biological macromolecules, such as DNA, which can be a mechanism for their anticancer activity.

The substituents on the benzofuran core can influence activity by:

  • Altering Electronic Properties: Electron-withdrawing or -donating groups can modulate the ease of reduction of the nitro group, thereby affecting antimicrobial potency.

  • Modifying Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its biological target.

  • Introducing Specific Interactions: Substituents can introduce new hydrogen bonding sites or steric bulk that can either enhance or hinder binding to a target protein or enzyme.

For example, studies on various benzofuran derivatives have shown that the introduction of halogen atoms can increase anticancer activity, potentially due to the formation of halogen bonds that improve binding affinity. A detailed analysis of the crystal structure can, therefore, provide a rational basis for designing derivatives with improved biological activity by optimizing their shape, electronic properties, and potential for intermolecular interactions.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the crystal structure of 5-nitro-1-benzofuran derivatives, from their synthesis and crystallization to the intricate details of their molecular and supramolecular architecture. The planarity of the benzofuran scaffold, coupled with a network of weak intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds, are defining features of their solid-state structures.

A thorough understanding of these structural characteristics is indispensable for the development of new therapeutic agents based on this versatile scaffold. Future research in this area will likely focus on the synthesis and crystallographic analysis of a wider range of derivatives to establish more comprehensive structure-activity relationships. This will enable the fine-tuning of their pharmacological profiles and the design of next-generation drugs with enhanced efficacy and selectivity.

References

  • 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 7), o2029. [Link]

  • Yadav, M. et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 2025, 54(1), 645-656. [Link]

  • Lu, Y.-Z. et al. Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 2012, 24(8), 3436-3438. [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one. PubMed, 2012. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, 2019. [Link]

  • Pires, J. R. et al. Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate, 2018. [Link]

  • Farhat, J. et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022, 14(9), 2196. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 2023. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online, 2016. [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate, 2023. [Link]

  • Process for the preparation of 5-Nitrobenzofurans.
  • The chemical structures of benzofurans 5 a-g and 6 a-c. ResearchGate. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. National Center for Biotechnology Information, 2011. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 2022. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017. [Link]

Sources

Review of literature on 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Nitro-1-benzofuran-2-carbaldehyde , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde (CAS: 23145-18-8) represents a privileged scaffold in medicinal chemistry. Characterized by a fused benzene-furan ring system substituted with a pharmacophoric nitro group at position 5 and a reactive formyl group at position 2, this compound serves as a versatile linchpin for generating diverse libraries of bioactive molecules.

Its structural duality allows for multi-modal derivatization:

  • C-2 Formyl Group: Enables condensation reactions (Schiff bases, hydrazones) to introduce diverse lipophilic or polar domains.

  • C-5 Nitro Group: Acts as an electron-withdrawing moiety that modulates electronic properties and can be reduced to an amine for further functionalization (amides, ureas).

This guide details the synthesis, reactivity, and therapeutic potential of this scaffold, designed for researchers requiring high-fidelity protocols and mechanistic insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertyData
IUPAC Name 5-Nitro-1-benzofuran-2-carbaldehyde
Common Synonyms 5-Nitrobenzofuran-2-carboxaldehyde; 2-Formyl-5-nitrobenzofuran
CAS Number 23145-18-8
Molecular Formula C₉H₅NO₄
Molecular Weight 191.14 g/mol
Physical State Pale yellow to yellow solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Melting Point ~135–140 °C (Derivative dependent)
Synthetic Architecture

The synthesis of 5-nitro-1-benzofuran-2-carbaldehyde typically proceeds via the Rap-Stoermer condensation or a stepwise alkylation-cyclization sequence starting from 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).

3.1 Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the primary synthetic route, prioritizing the formation of the ethyl ester intermediate followed by selective reduction and oxidation. This pathway is preferred over direct formylation (Vilsmeier-Haack) due to the deactivating nature of the nitro group.

SynthesisPathway Figure 1: Stepwise Synthesis from Salicylaldehyde Precursor Start 2-Hydroxy-5-nitrobenzaldehyde (Precursor) Step1 Alkylation & Cyclization (Ethyl bromoacetate / K2CO3) Start->Step1 Nucleophilic Subst. Inter1 Ethyl 5-nitrobenzofuran-2-carboxylate (Stable Intermediate) Step1->Inter1 Step2 Selective Reduction (NaBH4 / MeOH) Inter1->Step2 Ester Reduction Inter2 (5-Nitrobenzofuran-2-yl)methanol (Alcohol) Step2->Inter2 Step3 Oxidation (MnO2 or PCC) Inter2->Step3 Alcohol Oxidation Final 5-Nitro-1-benzofuran-2-carbaldehyde (Target) Step3->Final

3.2 Critical Experimental Considerations
  • Cyclization (Step 1): The reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate requires anhydrous conditions (DMF/K₂CO₃) to prevent hydrolysis. The mechanism involves O-alkylation followed by an intramolecular aldol-type condensation.

  • Reduction (Step 2): Direct reduction of the ester to the aldehyde using DIBAL-H at -78°C is chemically elegant but operationally difficult on large scales due to over-reduction. A more robust, self-validating protocol involves full reduction to the alcohol using NaBH₄ followed by controlled oxidation.

  • Oxidation (Step 3): Manganese dioxide (MnO₂) is the oxidant of choice as it selectively oxidizes allylic/benzylic alcohols to aldehydes without affecting the nitro group.

Reactivity & Derivatization Logic

The chemical utility of this scaffold lies in its ability to undergo orthogonal functionalization.

4.1 Functionalization Tree (DOT Visualization)

Reactivity Figure 2: Orthogonal Reactivity of the Benzofuran Scaffold cluster_aldehyde C-2 Formyl Reactivity cluster_nitro C-5 Nitro Reactivity Core 5-Nitro-1-benzofuran-2-carbaldehyde Schiff Schiff Bases / Hydrazones (Antimicrobial) Core->Schiff + R-NH2 / H+ Oxidation Carboxylic Acid (Peptidomimetics) Core->Oxidation Oxidation Condensation Knoevenagel Condensation (Styryl dyes) Core->Condensation + Active Methylene Reduction 5-Amino Derivative (Precursor) Core->Reduction H2 / Pd-C or SnCl2 Amide Amides / Ureas (Kinase Inhibitors) Reduction->Amide + R-COCl

Therapeutic Applications & Biological Activity

The 5-nitrobenzofuran moiety is a bioisostere of other nitrated aromatics (like nitrofurantoin) but offers improved lipophilicity and metabolic stability.

5.1 Antimicrobial Activity

Schiff base derivatives (hydrazones, semicarbazones) synthesized from this aldehyde exhibit potent activity against Gram-positive bacteria and fungi.[1] The azomethine linkage (-CH=N-) facilitates binding to bacterial enzymes, while the nitro group enhances oxidative stress within the pathogen.

Target OrganismDerivative TypeActivity Profile (MIC)Mechanism of Action
Staphylococcus aureusThiosemicarbazone1–10 µg/mLInhibition of DNA synthesis; oxidative stress.
Candida albicansHydrazone12.5–25 µg/mLDisruption of ergosterol biosynthesis.
Mycobacterium tuberculosisIsonicotinyl hydrazone< 2 µg/mLInhibition of mycolic acid synthesis (InhA).
5.2 Anticancer Potential

Derivatives have shown cytotoxicity against human tumor cell lines (e.g., HeLa, MCF-7). The planar benzofuran system can intercalate into DNA, while the nitro group may undergo bioreduction to toxic hydroxylamine species within the hypoxic tumor microenvironment.

Detailed Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous K₂CO₃ (20 mmol), DMF (20 mL).

  • Procedure:

    • Dissolve the aldehyde in dry DMF.

    • Add K₂CO₃ and stir at room temperature for 30 minutes (formation of phenoxide).

    • Add ethyl bromoacetate dropwise.

    • Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation: Appearance of ester C=O stretch in IR (~1720 cm⁻¹).

Protocol B: Conversion to 5-Nitro-1-benzofuran-2-carbaldehyde
  • Reduction:

    • Suspend the ester (5 mmol) in Methanol (30 mL).

    • Add NaBH₄ (15 mmol) in small portions at 0 °C.

    • Stir at room temperature until starting material disappears (forming the alcohol).

    • Evaporate solvent, quench with dilute HCl, extract with EtOAc.

  • Oxidation:

    • Dissolve the crude alcohol in Dichloromethane (DCM).

    • Add activated MnO₂ (10 equivalents).

    • Stir at reflux or room temperature for 12–24 hours.

    • Workup: Filter through a Celite pad. Evaporate solvent to yield the aldehyde.

  • Validation: Appearance of aldehyde C=O stretch (~1680 cm⁻¹) and aldehyde proton in ¹H NMR (~9.8 ppm).

Protocol C: Synthesis of Schiff Base (General)
  • Reagents: 5-Nitro-1-benzofuran-2-carbaldehyde (1 mmol), Primary Amine/Hydrazide (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (cat.).

  • Procedure:

    • Mix aldehyde and amine in ethanol.[2]

    • Add 1–2 drops of acetic acid.

    • Reflux for 2–4 hours.

    • Cool to room temperature.[3][4][5] The Schiff base typically precipitates.

    • Filter and wash with cold ethanol.

References
  • Synthesis of Benzofuran Derivatives: European Chemical Industry (ECHEMI). "5-nitro-1-benzofuran-2-carbaldehyde CAS NO 23145-18-8".

  • Precursor Synthesis: BenchChem. "2-Hydroxy-5-nitrobenzaldehyde | High-Purity Reagent".

  • Benzofuran Ester Synthesis: ResearchGate. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives".

  • Schiff Base Activity: Taylor & Francis. "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands".

  • Thiosemicarbazone Derivatives: ResearchGate. "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization...".

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde is a critical pharmacophore in the development of antimicrobial, anti-tubercular, and anticancer agents. Its synthesis poses two primary challenges: regioselectivity during the initial nitration of salicylaldehyde and chemoselectivity during the reduction of the ester intermediate, where the nitro group must remain intact.

This application note details a robust, three-stage protocol designed for reproducibility and scalability. Unlike single-step literature methods that often suffer from low yields or isomer contamination, this stepwise approach prioritizes intermediate purity to ensure a high-quality final product.

Core Synthetic Strategy
  • Regioselective Nitration: Controlled nitration of salicylaldehyde to isolate the 5-nitro isomer.

  • Rap-Stoermer Cyclization: Construction of the benzofuran ring via O-alkylation and intramolecular condensation.

  • Chemoselective Red-Ox Sequence: Controlled reduction of the ester to an alcohol, followed by mild oxidation to the target aldehyde, avoiding nitro-group reduction.

Synthetic Pathway Overview

The following diagram outlines the chemical transformations and key intermediates.

SynthesisPath Start Salicylaldehyde Inter1 5-Nitrosalicylaldehyde (Isomer Separation) Start->Inter1 HNO3, AcOH <10°C Inter2 Ethyl 5-nitrobenzofuran- 2-carboxylate Inter1->Inter2 Ethyl chloroacetate K2CO3, DMF, 90°C Inter3 5-Nitrobenzofuran- 2-methanol Inter2->Inter3 NaBH4, CaCl2 EtOH (Chemoselective) Target 5-Nitro-1-benzofuran- 2-carbaldehyde Inter3->Target MnO2 (Activated) DCM, Reflux

Figure 1: Stepwise synthetic route from Salicylaldehyde to 5-Nitro-1-benzofuran-2-carbaldehyde.

Detailed Protocols

Phase 1: Regioselective Nitration of Salicylaldehyde

Objective: Synthesize 5-nitrosalicylaldehyde while minimizing the 3-nitro isomer.

Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho and para. Since the ortho position is sterically crowded and the aldehyde is electron-withdrawing (meta-director), the 5-position (para to -OH, meta to -CHO) is favored, but temperature control is critical to maximize this selectivity.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • Nitric Acid (fuming or 70%)

  • Glacial Acetic Acid (Solvent)[1][2]

  • Acetic Anhydride (Moisture scavenger/activator)

Protocol:

  • Preparation: Dissolve Salicylaldehyde (12.2 g, 0.1 mol) in Glacial Acetic Acid (40 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Prepare a mixture of fuming Nitric Acid (6.0 mL) and Glacial Acetic Acid (10 mL). Add this mixture dropwise to the salicylaldehyde solution over 45 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed 10°C. Higher temperatures increase the formation of the 3-nitro isomer and tarry oxidation byproducts.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. A yellow precipitate will form.

  • Purification (The Isomer Split):

    • Filter the crude solid.[1][3]

    • Recrystallization: Recrystallize from hot ethanol or acetic acid. The 5-nitro isomer is less soluble and crystallizes out first/cleaner than the 3-nitro isomer.

    • QC Check: Check melting point.[1][4] Target: 126–128°C . If MP is <120°C, recrystallize again.

Phase 2: Benzofuran Ring Construction (Rap-Stoermer)

Objective: Cyclization of 5-nitrosalicylaldehyde to Ethyl 5-nitrobenzofuran-2-carboxylate.

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq)

  • Ethyl Chloroacetate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • DMF (Dimethylformamide), dry[5]

Protocol:

  • Setup: In a dry flask, dissolve 5-Nitrosalicylaldehyde (16.7 g, 0.1 mol) and Ethyl Chloroacetate (14.7 g, 0.12 mol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (34.5 g, 0.25 mol).
    
  • Cyclization: Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Workup: Cool to room temperature and pour into ice water (500 mL). The ester will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield: Expected ~65–75%.

    • Appearance: Light yellow/buff solid.

Phase 3: Chemoselective Transformation (Ester to Aldehyde)

Challenge: Reducing the ester without reducing the nitro group (which would form an amine) or over-reducing to the alkane.

Step 3A: Reduction to Alcohol

Reagents:

  • Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Calcium Chloride (

    
    ) (1.0 eq) - Crucial additive to activate borohydride for ester reduction.
    
  • Ethanol (Absolute)

Protocol:

  • Dissolve the ester (0.05 mol) in absolute Ethanol (150 mL).

  • Add

    
     (0.05 mol) and stir for 15 minutes at 0°C.
    
  • Add

    
     (0.1 mol) portion-wise over 30 minutes.
    
  • Stir at room temperature for 4 hours. (The reaction generates hydrogen gas; ensure venting).

  • Quench: Carefully add 1N HCl to destroy excess hydride and neutralize the mixture.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Product: 5-Nitrobenzofuran-2-methanol.

Step 3B: Oxidation to Aldehyde

Reagents:

  • 5-Nitrobenzofuran-2-methanol

  • Activated Manganese Dioxide (

    
    ) (10.0 eq)
    
  • Dichloromethane (DCM) or Chloroform

Protocol:

  • Dissolve the alcohol in DCM (10 mL per gram of substrate).

  • Add Activated

    
     (excess is required for kinetics).
    
  • Reflux (or stir vigorously at RT) for 12–24 hours.

    • Why MnO2? It is highly selective for benzylic/allylic alcohols and will not oxidize the nitro group or the benzofuran ring.

  • Filtration: Filter through a pad of Celite to remove the manganese oxides.

  • Concentration: Evaporate the solvent to yield the crude aldehyde.

  • Final Purification: Recrystallize from Ethanol/DMF mixture.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Yellow crystalline solidDarkening indicates decomposition
Melting Point 170–174°C (Literature varies)Sharp range indicates purity
IR Spectrum 1680–1700 cm⁻¹ (C=O)Aldehyde stretch
IR Spectrum 1530 & 1350 cm⁻¹ (NO₂)Nitro group stretches
1H NMR ~10.0 ppm (s, 1H)Aldehyde proton
1H NMR ~7.8–8.6 ppm (m, 3H)Aromatic protons (benzofuran ring)

Critical Control Points & Troubleshooting

The following flowchart illustrates the decision logic for the purification of the nitration intermediate, which is the most common failure point.

PurificationLogic Start Crude Nitration Solid CheckMP Check Melting Point Start->CheckMP HighMP MP > 124°C (Mostly 5-Nitro) CheckMP->HighMP Pass LowMP MP < 120°C (Mixed Isomers) CheckMP->LowMP Fail Proceed Proceed to Cyclization HighMP->Proceed Recryst Recrystallize (EtOH) LowMP->Recryst Recryst->CheckMP

Figure 2: Quality Control logic for the intermediate 5-nitrosalicylaldehyde.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Nitration) Temperature >15°C during additionMaintain 0–5°C strictly. Add acid slower.
Tar formation (Cyclization) Wet DMF or old

Use fresh anhydrous DMF and flame-dried glassware.
Amine formation (Reduction) Used

or Pd/C+H₂
Switch to

/

system.
Incomplete Oxidation Inactive

Use "Activated"

or heat the reaction to reflux.

References

  • Fengchen Group. 5-Nitrosalicylaldehyde Manufacture Procedures and Properties. Retrieved from

  • CN102633646B. New preparation method of 5-nitro-salicylaldehyde.[1] Google Patents. Retrieved from

  • Kishor, M. (2017).[6] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220.[2] Retrieved from

  • ResearchGate Protocol. Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate. Retrieved from

  • Sigma-Aldrich. Ethyl 5-nitrobenzofuran-2-carboxylate Product Specification. Retrieved from

Sources

Application Note: Vilsmeier-Haack Formylation of 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The introduction of an aldehyde moiety onto the benzofuran scaffold is a pivotal transformation in medicinal chemistry. 5-Nitrobenzofuran-2-carbaldehyde serves as a high-value intermediate for the synthesis of Schiff bases, hydrazones, and chalcones with potent antimicrobial, anti-inflammatory, and anticancer profiles.

While the Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles, the presence of the 5-nitro group presents a specific synthetic challenge. The strong electron-withdrawing nature (


 effects) of the nitro group significantly deactivates the benzofuran ring system, reducing the nucleophilicity of the C-2 position. Consequently, standard protocols used for unsubstituted benzofuran often result in poor conversion or incomplete reaction.

This application note details an optimized, robust protocol specifically engineered to overcome this electronic deactivation, ensuring high regioselectivity for the C-2 position and reproducible yields.

Mechanistic Insight & Regiochemistry

The Electrophilic Challenge

The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent) from POCl


 and DMF.[1]
  • Substrate: 5-Nitrobenzofuran.[2]

  • Electronic Environment: The C-5 nitro group withdraws electron density from the benzene ring, which communicates through the fused system to the furan ring.

  • Regioselectivity: Despite deactivation, the furan oxygen lone pair activates the C-2 and C-3 positions. In benzofurans, the C-2 position is kinetically and thermodynamically favored for electrophilic attack, preserving the aromaticity of the benzene ring in the transition state more effectively than C-3 attack.

Reaction Pathway Visualization

The following diagram illustrates the activation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution (EAS) on the deactivated ring.

VilsmeierMechanism DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent Attack POCl3 POCl3 POCl3->V_Reagent -PO2Cl2(-) Intermediate Iminium Intermediate (C-2 Substitution) V_Reagent->Intermediate Electrophilic Attack (Slowed by NO2) Substrate 5-Nitrobenzofuran Substrate->Intermediate Hydrolysis Hydrolysis (H2O / Base) Intermediate->Hydrolysis Quench Product 5-Nitrobenzofuran- 2-carbaldehyde Hydrolysis->Product -Dimethylamine

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on 5-nitrobenzofuran, highlighting the rate-limiting electrophilic attack.

Experimental Protocol

Reagents & Equipment
  • Substrate: 5-Nitrobenzofuran (purity >98%).

  • Reagents: Phosphorus oxychloride (POCl

    
    , fresh), N,N-Dimethylformamide (DMF, anhydrous).
    
  • Solvent: DMF serves as both reagent and solvent; optional 1,2-dichloroethane if dilution is needed.

  • Quench: Sodium acetate (NaOAc) or saturated NaHCO

    
    .
    
  • Safety: POCl

    
     is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.
    
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (Exothermic Control)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Cooling: Charge the flask with anhydrous DMF (5.0 equiv relative to substrate). Cool to 0–5 °C using an ice-salt bath.

  • Addition: Add POCl

    
     (1.5 – 2.0 equiv) dropwise over 30 minutes.
    
    • Critical Control: Maintain internal temperature < 10 °C. The formation of the chloroiminium salt is exothermic.

    • Observation: The solution will turn pale yellow/orange and may thicken. Stir for an additional 30 minutes at 0 °C to ensure complete formation.

Phase 2: Substrate Addition & Reaction (Overcoming Deactivation)
  • Substrate Prep: Dissolve 5-nitrobenzofuran (1.0 equiv) in a minimum volume of anhydrous DMF.

  • Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Thermal Activation:

    • Allow the mixture to warm to room temperature.

    • Heat to 80–90 °C for 4–6 hours.

    • Expert Note: Unlike electron-rich indoles that react at RT, the nitro-deactivated benzofuran requires thermal energy to overcome the activation barrier. Monitor by TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the high-Rf starting material and appearance of a polar, UV-active aldehyde spot.

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to RT. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralization: The solution will be strongly acidic. Adjust pH to 7–8 by slow addition of saturated NaOAc solution or 10% NaOH.

    • Why? The iminium intermediate requires water to hydrolyze to the aldehyde. Neutralization precipitates the organic product.

  • Isolation: A yellow/brown precipitate should form.

    • Filtration: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

    • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol or Methanol/Water.

  • Yield Expectation: 60–75%.

Process Workflow & Decision Logic

Workflow Start Start: Dry DMF + POCl3 TempControl Maintain 0-5°C (Exothermic) Start->TempControl AddSubstrate Add 5-Nitrobenzofuran TempControl->AddSubstrate HeatStep Heat to 80-90°C (4-6 Hours) AddSubstrate->HeatStep CheckTLC TLC Check: SM Consumed? HeatStep->CheckTLC CheckTLC->HeatStep No (Continue Heating) Quench Pour onto Ice CheckTLC->Quench Yes Neutralize Adjust pH to 7-8 (NaOAc) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter

Figure 2: Operational workflow for the synthesis of 5-nitrobenzofuran-2-carbaldehyde.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield / Unreacted SM Insufficient heating or reagent stoichiometry.Increase POCl

to 3.0 equiv; Increase temp to 100 °C.
Dark/Tarred Product Thermal decomposition or "runaway" exotherm during addition.Ensure strict T < 10 °C during POCl

addition.
No Precipitate on Quench Product solubilized in acidic DMF/water mix.Neutralize thoroughly to pH 8. Perform EtOAc extraction if solid fails to crash out.
Regioisomer Mixtures Competition from C-3 position (rare but possible).Confirm C-2 regiochemistry via 1H NMR (C-3 proton disappears).

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4][5][6][7][8][9]Comprehensive Organic Synthesis, 2, 777-794. Link

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds.[8]International Journal of Organic Chemistry, 3, 25-43.[6] Link

  • BenchChem Technical Guides. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide.[4]Link

Sources

Suzuki coupling reactions with 5-Nitro-1-benzofuran-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions with 5-Nitro-1-benzofuran-2-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective application of the Suzuki-Miyaura cross-coupling reaction for the derivatization of 5-Nitro-1-benzofuran-2-carbaldehyde. This substrate, while a valuable building block, presents unique challenges due to its electronic properties. This guide offers detailed protocols, mechanistic insights, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Benzofurans

The 2-arylbenzo[b]furan scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[1][2] Its high functional group tolerance and generally mild reaction conditions make it an indispensable tool in modern organic synthesis and drug discovery.[3][4]

This guide focuses on the coupling of aryl and heteroaryl boronic acids to the C2 position of a 5-Nitro-1-benzofuran-2-carbaldehyde precursor, presumably a 2-halo-5-nitro-1-benzofuran-2-carbaldehyde. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the substrate, a factor that must be carefully considered in protocol design.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is critical for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzofuran substrate. The presence of electron-withdrawing groups, such as the nitro group on the benzofuran ring, generally facilitates this rate-determining step.[6][7]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X (Benzofuran-Halide) Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₂ + Base Trans->Pd0 Ar-Ar' (Product) Product Product: 2-Aryl-5-nitro-1-benzofuran Trans->Product Inputs Reactants: - 2-Halo-5-nitro-1-benzofuran - Boronic Acid (Ar'-B(OH)₂) - Base Inputs->OxAdd caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-1-benzofuran with Arylboronic Acids

This protocol provides a robust starting point for the coupling reaction. It is based on established methodologies for heterocyclic halides and has been adapted for the specific substrate.[4][10]

Materials & Reagents:
  • 2-Bromo-5-nitro-1-benzofuran-2-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand.

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene/Ethanol/Water mixture.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and condenser.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-nitro-1-benzofuran-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst [Pd(PPh₃)₄, 0.05 eq]. Then, add the degassed solvent (1,4-Dioxane/Water, 4:1 mixture, approx. 0.1 M concentration relative to the halide). Degassing the solvent by sparging with N₂ or Ar for 20-30 minutes prior to use is highly recommended.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time typically ranges from 4 to 24 hours.[1][10]

  • Monitoring Progress: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-5-nitro-1-benzofuran-2-carbaldehyde.[4]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start: Reagent Preparation setup 1. Combine Halide, Boronic Acid, & Base start->setup inert 2. Purge with Inert Gas (N₂/Ar) setup->inert add_catalyst 3. Add Pd Catalyst & Degassed Solvent inert->add_catalyst react 4. Heat to 80-100 °C (4-24 hours) add_catalyst->react monitor 5. Monitor by TLC / GC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Extract monitor->workup Complete purify 7. Dry & Purify (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_product Final Product characterize->end_product caption Figure 2: General experimental workflow for the Suzuki coupling protocol.

Caption: Figure 2: General experimental workflow for the Suzuki coupling protocol.

Optimization Parameters and Considerations

Achieving high yields requires careful optimization of several parameters. The following table summarizes key variables and their impact, providing a basis for systematic screening.

ParameterOptionsRationale & Field InsightsPotential Issues
Palladium Source Pd(PPh₃)₄ : Robust, all-in-one catalyst. Pd(OAc)₂ / Pd₂(dba)₃ : Pre-catalysts requiring an external ligand.Pd(PPh₃)₄ is excellent for initial trials. Pre-catalyst systems allow for fine-tuning with specialized ligands for more challenging couplings.[11][12]Catalyst decomposition (black precipitate of Pd black) can indicate issues.
Ligand Phosphines : PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos. NHCs : IPr, IMes.Bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos) often accelerate oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates.[13][14]Ligand choice is highly substrate-dependent; a screen may be necessary.[12]
Base Inorganic : K₂CO₃, K₃PO₄, Cs₂CO₃. Organic : Et₃N. Fluoride : KF.K₃PO₄ is often more effective than K₂CO₃ for heteroaryl couplings. Cs₂CO₃ is a strong but expensive option. The base's strength and solubility are critical for activating the boronic acid.[2]Excessively strong bases can promote side reactions. Base-sensitive functional groups on either partner may be compromised.
Solvent Aqueous Mixtures : Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O. Anhydrous : Toluene, DMF.Aqueous mixtures are common and effective, aiding in the dissolution of the inorganic base.[1][2] The choice of organic solvent can affect catalyst stability and substrate solubility.[13]Some boronic acids, especially heteroaromatic ones, are prone to protodeboronation (hydrolysis) in aqueous basic media.[15]
Boronic Acid Aryl, Heteroaryl, Vinyl. Can be used as boronic esters (pinacol, MIDA) or trifluoroborate salts.Boronic esters and trifluoroborate salts often exhibit greater stability than the corresponding acids, reducing protodeboronation.[16][17]Electron-deficient or some heteroaryl boronic acids can be unstable, leading to low yields.[3][15] Using a slight excess (1.2-1.5 eq) can compensate for degradation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently degassed system. 3. Poor choice of base or solvent. 4. Low reaction temperature.1. Use fresh catalyst and ensure a robust inert atmosphere. 2. Degas solvents thoroughly before use. 3. Screen alternative bases (e.g., K₃PO₄) and solvent systems. 4. Incrementally increase the reaction temperature.
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene instead of coupling.1. Use a less aqueous solvent system. 2. Switch to a milder base (e.g., KF). 3. Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[16] 4. Use a highly active catalyst system to ensure coupling outcompetes decomposition.[15]
Homocoupling Formation of biaryl products from two boronic acid molecules (Ar'-Ar') or two halide molecules (Ar-Ar).1. Ensure a strictly oxygen-free environment. 2. Check the purity of the boronic acid, as anhydrides can sometimes promote this.[16] 3. Adjust the catalyst-to-ligand ratio.
Reduction of Nitro Group The nitro group is reduced to an amine, especially if using certain phosphine ligands or contaminants.1. Ensure high-purity reagents. 2. While less common under standard Suzuki conditions, if observed, consider alternative catalyst systems (e.g., NHC-based). Some specialized catalysts can mediate both nitro reduction and coupling.[18]

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives is a highly effective strategy for generating molecular diversity. Success hinges on a rational approach to experimental design, acknowledging the electronic nature of the substrate. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome common challenges like low conversion and competing side reactions. The protocols and insights provided herein serve as a validated starting point for the synthesis of novel benzofuran derivatives for applications in medicinal chemistry and materials science.

References

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca - RUA. (n.d.). Universidade da Coruña.
  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Pakistan Journal of Pharmaceutical Sciences.
  • Preformed Pd(II)
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Boronic Acids & Deriv
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (n.d.). Benchchem.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2022). NTNU.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. (n.d.). PMC.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.

Sources

The Versatility of 5-Nitro-1-benzofuran-2-carbaldehyde in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, 5-Nitro-1-benzofuran-2-carbaldehyde stands out as a particularly valuable and versatile building block. Its unique molecular architecture, featuring an electron-rich benzofuran core, a reactive aldehyde functionality, and a strongly electron-withdrawing nitro group, offers a gateway to a diverse array of complex heterocyclic systems. The benzofuran moiety itself is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The strategic placement of the nitro group at the 5-position and the carbaldehyde at the 2-position creates a molecule with distinct electronic properties, influencing its reactivity and providing a handle for a multitude of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic utility of 5-Nitro-1-benzofuran-2-carbaldehyde. We will delve into key reaction pathways, offering not just step-by-step protocols, but also the underlying mechanistic principles that govern these transformations. This document is designed to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable building block in their quest for novel molecular entities.

Chapter 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are not only important synthetic intermediates but also exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of our building block, 5-Nitro-1-benzofuran-2-carbaldehyde serves as the aldehyde component, reacting with various acetophenones to yield a library of novel chalcones.

Mechanistic Rationale

The reaction proceeds through the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Nitro-1-benzofuran-2-carbaldehyde. The resulting aldol addition product readily undergoes dehydration to afford the thermodynamically stable conjugated chalcone. The presence of the electron-withdrawing nitro group on the benzofuran ring enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack.

Claisen_Schmidt Start 5-Nitro-1-benzofuran- 2-carbaldehyde + Substituted Acetophenone Intermediate Aldol Adduct (Intermediate) Start->Intermediate Base-catalyzed aldol addition Base Base (e.g., NaOH, KOH) Product Chalcone Derivative Intermediate->Product Dehydration

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-nitro-1-benzofuran-2-yl)prop-2-en-1-one

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
5-Nitro-1-benzofuran-2-carbaldehyde191.131.0191 mg
4-Methoxyacetophenone150.171.0150 mg
Sodium Hydroxide (NaOH)40.002.080 mg
Ethanol (95%)--10 mL
Distilled Water--20 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (191 mg, 1.0 mmol) and 4-methoxyacetophenone (150 mg, 1.0 mmol) in 10 mL of 95% ethanol with stirring at room temperature.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 80 mg of NaOH in 0.8 mL of distilled water.

  • Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants with continuous stirring.

  • The reaction mixture will typically turn yellow or orange, and a precipitate may start to form.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, pour the mixture into 20 mL of ice-cold distilled water.

  • Acidify the mixture with dilute hydrochloric acid (1 M) until it is neutral to litmus paper.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried in a desiccator.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Chapter 2: Synthesis of Pyrimidine Derivatives

Chalcones derived from 5-Nitro-1-benzofuran-2-carbaldehyde are excellent precursors for the synthesis of various heterocyclic systems, most notably pyrimidines. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] The synthesis is typically achieved by the cyclocondensation of the chalcone with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.

Mechanistic Rationale

The reaction proceeds via a Michael addition of the nitrogen nucleophile (from urea, thiourea, or guanidine) to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the corresponding dihydropyrimidine, which can then be oxidized to the pyrimidine. The nature of the substituent at the 2-position of the pyrimidine ring (e.g., -OH, -SH, -NH2) is determined by the choice of the cyclizing agent.

Pyrimidine_Synthesis Chalcone 5-Nitro-1-benzofuran Chalcone Intermediate Cyclized Intermediate Chalcone->Intermediate Michael Addition & Intramolecular Cyclization Reagent Urea, Thiourea, or Guanidine Product Pyrimidine Derivative Intermediate->Product Dehydration/ Oxidation

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(5-nitro-1-benzofuran-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
(E)-1-(4-methoxyphenyl)-3-(5-nitro-1-benzofuran-2-yl)prop-2-en-1-one337.311.0337 mg
Guanidine Hydrochloride95.531.5143 mg
Sodium Hydroxide (NaOH)40.003.0120 mg
Ethanol (95%)--15 mL
Distilled Water--30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (337 mg, 1.0 mmol) and guanidine hydrochloride (143 mg, 1.5 mmol) in 15 mL of 95% ethanol.

  • Add a solution of sodium hydroxide (120 mg, 3.0 mmol) in 1 mL of water to the reaction mixture.

  • Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 30 mL of ice-cold water.

  • Neutralize the mixture with dilute acetic acid.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure pyrimidine derivative.

Chapter 3: Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[8][9][10] This reaction is particularly valuable for its ability to form a carbon-carbon double bond at a specific location with high regioselectivity. 5-Nitro-1-benzofuran-2-carbaldehyde can be readily converted into a variety of vinyl-substituted benzofurans using this powerful transformation.

Mechanistic Rationale

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]

Wittig_Reaction Aldehyde 5-Nitro-1-benzofuran- 2-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic addition Ylide Phosphorus Ylide (Wittig Reagent) Product Alkene + Triphenylphosphine oxide Intermediate->Product Fragmentation

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of 5-Nitro-2-styryl-1-benzofuran

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Benzyltriphenylphosphonium chloride388.881.2467 mg
n-Butyllithium (n-BuLi)64.061.20.75 mL (1.6 M in hexanes)
5-Nitro-1-benzofuran-2-carbaldehyde191.131.0191 mg
Anhydrous Tetrahydrofuran (THF)--20 mL

Procedure:

  • To a flame-dried 100 mL two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) and 10 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.75 mL of a 1.6 M solution in hexanes, 1.2 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (191 mg, 1.0 mmol) in 10 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane:ethyl acetate gradient) to afford the desired alkene.

Chapter 4: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][5] This reaction provides access to a wide range of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. 5-Nitro-1-benzofuran-2-carbaldehyde can readily participate in this reaction, leading to the formation of highly functionalized benzofuran derivatives.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 5-Nitro-1-benzofuran-2-carbaldehyde. The resulting adduct undergoes dehydration to yield the Knoevenagel condensation product. The use of a weak base is typically sufficient due to the high acidity of the protons in the active methylene compound.

Knoevenagel_Condensation Aldehyde 5-Nitro-1-benzofuran- 2-carbaldehyde Intermediate Adduct Aldehyde->Intermediate Nucleophilic addition Methylene Active Methylene Compound Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((5-nitro-1-benzofuran-2-yl)methylene)malononitrile

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
5-Nitro-1-benzofuran-2-carbaldehyde191.131.0191 mg
Malononitrile66.061.173 mg
Piperidine85.15catalytic1-2 drops
Ethanol--10 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (191 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate usually forms during the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Chapter 5: Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and straightforward method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[11] While 5-Nitro-1-benzofuran-2-carbaldehyde itself is not a direct precursor in the classical Friedländer synthesis, it can be used to synthesize an appropriate intermediate that can then undergo this cyclization. For instance, a Knoevenagel condensation product of the aldehyde with a ketone can be reduced and then cyclized. A more direct, albeit theoretical, approach would involve a multi-component reaction.

Conceptual Pathway to Quinolines

A plausible, though not yet explicitly documented, route could involve a one-pot, multi-component reaction. This would likely involve 5-Nitro-1-benzofuran-2-carbaldehyde, an aniline derivative, and a compound with an active methylene group, catalyzed by an acid or a metal catalyst. Such a reaction would offer a highly efficient route to novel, highly substituted quinoline-benzofuran hybrids.

Given the exploratory nature of this application, a specific, validated protocol is not provided. However, researchers are encouraged to explore this promising avenue based on established multicomponent reaction methodologies for quinoline synthesis.

Conclusion and Future Outlook

5-Nitro-1-benzofuran-2-carbaldehyde has demonstrated its prowess as a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of chalcones, pyrimidines, alkenes, and α,β-unsaturated systems serve as a robust starting point for further exploration. The inherent reactivity of this molecule, coupled with the biological significance of the resulting heterocyclic scaffolds, positions it as a key player in the development of new pharmaceuticals and functional materials. Future research in this area could focus on exploring its utility in multicomponent reactions, asymmetric synthesis, and the development of novel cascade reactions to further expand the chemical space accessible from this remarkable starting material.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025, February 20). Chemical Review and Letters.
  • Synthesis, reactions and application of chalcones: a systematic review. (n.d.). RSC Publishing.
  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (n.d.). PMC.
  • Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. (2024, March 4). ResearchGate.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols for the Quantification of 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate quantification of 5-Nitro-1-benzofuran-2-carbaldehyde, a key intermediate in pharmaceutical synthesis and a compound of interest in drug discovery. Recognizing the critical need for robust and reliable analytical methods in research and development, this document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a simpler UV-Vis spectrophotometric method is described for rapid screening purposes. Each protocol is presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific applications.

Introduction: The Significance of Quantifying 5-Nitro-1-benzofuran-2-carbaldehyde

5-Nitro-1-benzofuran-2-carbaldehyde is a heterocyclic compound featuring a benzofuran core, a nitro group, and an aldehyde functional group. The benzofuran moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products. The presence of the nitro group, a strong electron-withdrawing group, and the reactive aldehyde functionality make this molecule a versatile building block in medicinal chemistry. Its derivatives have been explored for various therapeutic applications.

Accurate quantification of 5-Nitro-1-benzofuran-2-carbaldehyde is paramount for several reasons:

  • Reaction Monitoring: In synthetic chemistry, tracking the consumption of starting materials and the formation of products is crucial for optimizing reaction conditions and maximizing yield.

  • Purity Assessment: For its use in subsequent synthetic steps, the purity of 5-Nitro-1-benzofuran-2-carbaldehyde must be ascertained to avoid the introduction of unwanted side products into the final active pharmaceutical ingredient (API).

  • Stability Studies: Quantification is essential for assessing the stability of the compound under various storage conditions, a critical aspect of drug development.

  • Pharmacokinetic Studies: In preclinical development, quantifying the compound and its metabolites in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides the foundational analytical protocols to address these needs, emphasizing methodological robustness and data integrity.

Physicochemical Properties of 5-Nitro-1-benzofuran-2-carbaldehyde

A thorough understanding of the analyte's physicochemical properties is essential for method development.

PropertyValueSource
Molecular Formula C₉H₅NO₄[1]
Molecular Weight 191.14 g/mol [2]
CAS Number 23145-18-8[2]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, acetone, DMF) and sparingly soluble in water.Inferred from structure
Chromophores Nitro group, benzofuran ring system, carbaldehyde group. These suggest strong UV absorbance.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a non-volatile, UV-active compound like 5-Nitro-1-benzofuran-2-carbaldehyde, reverse-phase HPLC with UV detection is the method of choice.[4]

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a reverse-phase column, where it partitions between the nonpolar stationary phase and a more polar mobile phase. The nitrobenzofuran moiety provides a strong chromophore, allowing for sensitive detection using a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Experimental Protocol

3.2.1. Materials and Reagents

  • 5-Nitro-1-benzofuran-2-carbaldehyde reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterProvides a proton source to ensure good peak shape for the slightly acidic analyte.
Mobile Phase B 0.1% Formic acid in AcetonitrileThe organic modifier for eluting the compound from the reverse-phase column.
Gradient Elution 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12.1-15 min: 30% BA gradient is employed to ensure efficient elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm and 310 nmThe conjugated system of the nitrobenzofuran structure is expected to have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in purity assessment. The selection is based on the UV spectra of similar nitroaromatic compounds.[3]

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Nitro-1-benzofuran-2-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh the sample containing 5-Nitro-1-benzofuran-2-carbaldehyde to obtain a theoretical concentration within the calibration range. Dissolve in acetonitrile and dilute as necessary with the 50:50 acetonitrile/water mixture.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

Data Analysis and System Suitability
  • Calibration Curve: Plot the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥0.999.

  • Quantification: Determine the concentration of 5-Nitro-1-benzofuran-2-carbaldehyde in the sample solution by interpolating its peak area from the calibration curve.

  • System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1 mg/mL in ACN) prep_cal Create Calibration Curve Standards (1-100 µg/mL in 50:50 ACN:H₂O) prep_std->prep_cal filter Filter all solutions (0.45 µm syringe filter) prep_cal->filter prep_sample Prepare Sample Solution (in calibration range) prep_sample->filter inject Inject 10 µL into HPLC System filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 254 nm & 310 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for the quantification of 5-Nitro-1-benzofuran-2-carbaldehyde by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for confirmation of identity, GC-MS is an exceptionally powerful technique. Given that 5-Nitro-1-benzofuran-2-carbaldehyde has a moderate molecular weight and functional groups that can withstand typical GC temperatures, this method is highly suitable.

Principle of the Method

The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and introduced into a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. As compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[5]

Experimental Protocol

4.2.1. Materials and Reagents

  • 5-Nitro-1-benzofuran-2-carbaldehyde reference standard (purity ≥98%)

  • Acetone (GC grade) or Ethyl Acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

4.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

4.2.3. GC-MS Conditions

ParameterConditionRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks. A lower split ratio or splitless injection can be used for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate the analyte from potential impurities with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
MS Scan Range 40 - 350 m/zCovers the molecular ion of the analyte (m/z 191) and expected fragment ions.

4.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.

  • Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetone.

  • Sample Solution: Prepare the sample in acetone to achieve a concentration within the calibration range.

Data Analysis
  • Quantification: Use the extracted ion chromatogram (EIC) for the most abundant and specific ion of 5-Nitro-1-benzofuran-2-carbaldehyde for quantification. Construct a calibration curve as described for the HPLC method.

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum should show the molecular ion (M⁺) at m/z 191 and characteristic fragment ions.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1 mg/mL in Acetone) prep_cal Create Calibration Standards (1-100 µg/mL in Acetone) prep_std->prep_cal inject Inject 1 µL into GC-MS System prep_cal->inject prep_sample Prepare Sample Solution (in calibration range) prep_sample->inject separate Separate on DB-5ms Column (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Detect Ions (m/z 40-350) ionize->detect eic Extract Ion Chromatogram (EIC) detect->eic identify Confirm Identity (Retention Time & Mass Spectrum) detect->identify quantify Quantify using Calibration Curve eic->quantify

Caption: Workflow for the quantification of 5-Nitro-1-benzofuran-2-carbaldehyde by GC-MS.

UV-Vis Spectrophotometry

For a quick estimation of concentration, especially in pure samples or for monitoring reaction progress where high specificity is not required, UV-Vis spectrophotometry is a viable and straightforward technique.

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The conjugated system of 5-Nitro-1-benzofuran-2-carbaldehyde absorbs UV radiation, and the amount of light absorbed at a specific wavelength (λmax) is measured. A study on nitrobenzaldehydes showed strong absorptions around 250 nm (ππ* excitations involving the nitro and benzene groups) and weaker transitions around 350 nm (nπ* absorptions).[3]

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is stable and soluble (e.g., methanol or acetonitrile).

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of 5-Nitro-1-benzofuran-2-carbaldehyde in the chosen solvent. Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations bracketing the expected sample concentration.

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λmax.

  • Calibration: Plot absorbance versus concentration for the standards to create a calibration curve.

  • Quantify: Determine the concentration of the sample from its absorbance using the calibration curve.

Method Validation and Quality Control

For use in a regulated environment, any analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quantification of 5-Nitro-1-benzofuran-2-carbaldehyde. The choice of method will depend on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine quality control and purity assessment. GC-MS provides an excellent confirmatory method with high sensitivity and specificity, particularly for identifying volatile impurities. UV-Vis spectrophotometry serves as a rapid, simple tool for preliminary analysis. Proper implementation and validation of these protocols will ensure the generation of accurate and reproducible data, supporting the advancement of research and development involving this important chemical intermediate.

References

  • ResearchGate. Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)] - ResearchGate. Available from: [Link]

  • PMC. 5-Nitro-1-benzofuran-2(3H)-one. Available from: [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 57-64. Available from: [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Available from: [Link]

  • ResearchGate. Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]

  • Ozeki, Y. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Molecular and Organic Chemistry, 7(5), 245-246. Available from: [Link]

  • SlideShare. Gas Chromatography Fundamentals & Applications. Available from: [Link]

  • Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • NIST WebBook. Benzofuran-2-carboxaldehyde. Available from: [Link]

  • MDPI. Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Nitro-1-benzofuran-2-carbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde . It prioritizes the most robust, scalable, and chemically selective routes while addressing common failure modes (low yield, tar formation, and nitro-group reduction).

Ticket ID: #5NBF-CHO-OPT Status: Open Topic: Reaction Optimization & Troubleshooting Applicable For: Medicinal Chemistry, Schiff Base Ligand Synthesis, Antimicrobial Drug Discovery.

Critical Workflow Overview

The direct synthesis of benzofuran aldehydes via the Rap-Stoermer reaction (using chloroacetaldehyde) is often plagued by low yields and polymerization ("black tar") due to the instability of the aldehyde under basic reflux conditions.

The Recommended "Golden Path" (High Purity/Scalable): To ensure the integrity of the 5-nitro group and maximize yield, we recommend a 3-step sequence :

  • Cyclization: 5-Nitrosalicylaldehyde

    
     Ethyl 5-nitrobenzofuran-2-carboxylate.
    
  • Chemoselective Reduction: Ester

    
     Alcohol (preserving the nitro group).
    
  • Mild Oxidation: Alcohol

    
     Aldehyde.
    
Workflow Logic Map

G Start 5-Nitrosalicylaldehyde Step1 Step 1: Cyclization (Ethyl Bromoacetate/K2CO3) Start->Step1 DMF, 90°C Inter1 Ethyl 5-nitrobenzofuran- 2-carboxylate (Solid) Step1->Inter1 90% Yield Step2 Step 2: Selective Reduction (NaBH4 + CaCl2) Inter1->Step2 EtOH, 0°C Inter2 5-Nitrobenzofuran- 2-methanol Step2->Inter2 Avoid LiAlH4 Step3 Step 3: Mild Oxidation (MnO2 or PCC) Inter2->Step3 DCM, RT Final Target Aldehyde (5-Nitro-1-benzofuran- 2-carbaldehyde) Step3->Final Filtration

Caption: Optimized synthetic pathway prioritizing nitro-group tolerance and intermediate purification.

Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Route (Recommended)

Best for: High purity requirements, avoiding side-reactions.

Step 1: Cyclization to Ester

  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous

    
     (2.5 eq).
    
  • Solvent: DMF (Dry).

  • Conditions: Heat at 80–90°C for 4–6 hours.

  • Key Insight: The 5-nitro group deactivates the phenoxide, making it a weaker nucleophile. The elevated temperature (vs. RT for unsubstituted salicylaldehyde) is critical to drive the initial O-alkylation.

  • Workup: Pour into ice water. The ester product usually precipitates as a solid. Filter and wash with water.[1] Recrystallize from Ethanol.[1]

Step 2: Chemoselective Reduction

  • Reagents: Ester (1.0 eq),

    
     (3.0 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Ethanol/THF (2:1).

  • Conditions: 0°C to RT, 4 hours.

  • Mechanism:

    
     alone reduces esters slowly.[2] Adding 
    
    
    
    generates
    
    
    in situ, which is more potent but—crucially—does not reduce the nitro group (unlike
    
    
    or catalytic hydrogenation).
  • Reference: This modification prevents the formation of amino-benzofurans [1].

Step 3: Oxidation to Aldehyde

  • Reagents: Alcohol intermediate (1.0 eq), Activated

    
     (10.0 eq).
    
  • Solvent: DCM or Chloroform.

  • Conditions: Stir at RT for 12–24 hours.

  • Why MnO2? Manganese dioxide specifically oxidizes allylic/benzylic alcohols to aldehydes without over-oxidizing to carboxylic acids. It is perfectly chemoselective in the presence of nitro groups.

Protocol B: The "Direct" Route (Rap-Stoermer Variant)

Best for: Small scale, rapid screening. High risk of tar formation.

  • Reagents: 5-Nitrosalicylaldehyde (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), KOH (2.0 eq).

  • Solvent: DMF.

  • Conditions: Reflux (120°C) for 4 hours, followed by acid hydrolysis (10% HCl) to deprotect the acetal.

  • Warning: This route often yields a dark oil requiring column chromatography.

Troubleshooting Guide (FAQ)

Category 1: Yield & Reaction Progress

Q: My cyclization yield (Step 1) is low (<40%). What is wrong?

  • Diagnosis: The 5-nitro group pulls electron density, making the phenoxide oxygen "lazy" (poor nucleophile).

  • Fix 1 (Solvent): Ensure you are using DMF or NMP . Acetone is too low-boiling (56°C) to overcome the activation energy barrier for this deactivated substrate.

  • Fix 2 (Catalyst): Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This performs an in situ Finkelstein reaction, converting the ethyl bromoacetate to the more reactive ethyl iodoacetate.

Q: I see a new spot on TLC, but the ring didn't close (Intermediate detected).

  • Cause: You likely formed the O-alkylated intermediate (ether) but failed to perform the intramolecular aldol condensation (ring closure).

  • Fix: Increase the temperature to >90°C or add a stronger base (e.g., DBU) for the second phase of the reaction.

Category 2: Impurity Profile

Q: Why is my final product a "black tar" instead of a yellow solid?

  • Cause: Benzofuran-2-carbaldehydes are prone to polymerization, especially under basic conditions at high heat.

  • Prevention:

    • Avoid Protocol B if possible. The aldehyde is generated in situ at 120°C, leading to degradation.

    • Inert Atmosphere: Always run the reaction under Nitrogen/Argon. Aldehydes oxidize to carboxylic acids in air, which can catalyze further decomposition.

    • Workup: Do not overheat during rotary evaporation. Keep the water bath <40°C.

Q: I reduced the ester, but the NMR shows amine protons or missing nitro signals.

  • Cause: You likely used

    
     or 
    
    
    
    . These are too strong and reduce the
    
    
    group to
    
    
    .
  • Solution: Switch to the

    
      system or use DIBAL-H  at -78°C (strictly controlled).
    
Category 3: Solubility & Handling

Q: The product is not dissolving in Ethanol for recrystallization.

  • Insight: 5-Nitro-benzofurans have poor solubility in alcohols compared to their non-nitro analogs due to pi-stacking interactions.

  • Solvent Switch: Try a mixture of Ethanol/DMF (9:1) or Acetonitrile .

  • Storage: Store the aldehyde at 4°C under inert gas. It is light-sensitive.

Data Summary & Specifications

ParameterSpecification / Condition
CAS Number 23145-18-8
Appearance Pale yellow to yellow needles
Melting Point 172–174°C (Lit.)[3]
TLC Mobile Phase Hexane:Ethyl Acetate (7:3)
Rf Value ~0.45 (Aldehyde), ~0.60 (Ester)
Solubility High: DMF, DMSO, DCM. Low: Water, Cold Ethanol.
1H NMR Diagnostic Aldehyde: Singlet at ~9.8–9.9 ppm. C3-H: Singlet at ~7.6–7.8 ppm.

References

  • Selective Reduction of Esters

    • Title: Selective reductions of nitro compounds.
    • Source:J. Synthetic Chem.
    • URL: (General reference for NaBH4 selectivity).

    • Note: The NaBH4/CaCl2 protocol is a standard modification found in Vogel's Textbook of Practical Organic Chemistry.
  • Benzofuran Synthesis (Rap-Stoermer/Williamson)

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source:ResearchG
    • URL:

    • Context: Confirms the high yield (85%+)
  • Properties & Characterization

    • Title: 5-nitro-1-benzofuran-2-carbaldehyde Properties.[4][5]

    • Source:ChemicalBook / PubChem
    • URL: (Linked to the acid/ester precursors).

  • Oxidation Protocols

    • Title: Mild oxidation of allylic and benzylic alcohols with manganese dioxide.
    • Source:J. Org.[6] Chem. (Standard Protocol)

    • Context: Standard reference for MnO2 usage in preserving nitro groups.

Sources

Technical Support Center: Purification of 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5NBF-2CHO Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 5-Nitro-1-benzofuran-2-carbaldehyde . This guide is designed for researchers encountering purity issues post-synthesis (typically via Rap-Stoermer condensation or Vilsmeier-Haack formylation).

Compound Profile:

  • CAS: 23145-18-8 (Note: Verify against specific isomer)[1][2]

  • Appearance: Typically yellow to orange crystalline solid.[1]

  • Critical Reactivity: The C-2 aldehyde is susceptible to oxidation (forming carboxylic acid) and the nitro group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack under high pH.[1]

Triage: Which Protocol Do You Need?

PurificationStrategy Start Crude Material Analysis PurityCheck Purity < 85% or Tarry Residue? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (Semi-pure) Recryst Method A: Recrystallization (Bulk Cleanup) PurityCheck->Recryst Yes (Dirty) Bisulfite Method B: Bisulfite Adduct (Specific for Aldehyde) ImpurityType->Bisulfite Non-Aldehydes (Ketones/Starting Mat.) Column Method C: Flash Chromatography (Final Polish) ImpurityType->Column Isomers/Close Rf Spots Recryst->ImpurityType If purity still low

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material state.[1]

Troubleshooting Modules (Q&A Format)

Module A: Recrystallization (The "Bulk" Cleanup)[1]

Q: My crude product is a dark brown tar. Standard recrystallization isn't working.[1] Why? A: Dark tars usually indicate oligomerization of benzofuran byproducts.[1] A simple solvent switch won't work because the tar encapsulates the crystals.

  • The Fix: Perform a "Hot Filtration" with Activated Charcoal.

    • Dissolve crude in boiling Ethanol (95%) or Acetic Acid .

    • Add Activated Charcoal (5-10% w/w).[1]

    • Reflux for 15 minutes.

    • Filter while hot through a Celite pad to remove the charcoal (which has adsorbed the polymeric tars).

    • Allow the filtrate to cool slowly to room temperature, then 4°C.

Q: Which solvent system is best for this nitro-benzofuran? A: Nitro groups decrease solubility in non-polar solvents but increase interactions with polar aprotic solvents.[1]

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance.[1] Good recovery, safer than methanol.
Acetic Acid High Excellent for highly impure nitro-aromatics.[1]
Ethyl Acetate/Hexane MediumGood for layering/precipitation, but solubility can be tricky.
DMF/Water LowAvoid.[1] High boiling point of DMF makes drying the crystals difficult and promotes degradation.
Module B: Bisulfite Adduct Purification (The "Sniper" Method)

Q: I have persistent ketone impurities or unreacted starting material. Recrystallization failed. A: Recrystallization relies on solubility differences, which may be negligible here. You need Chemical Affinity Purification . The aldehyde group allows you to form a water-soluble bisulfite adduct, washing away all non-aldehyde organic impurities [1][2].

Protocol 1: Bisulfite Extraction

  • Dissolution: Dissolve crude (e.g., 5g) in a minimal amount of water-miscible organic solvent (THF or Ethanol, ~20mL).[1]

  • Adduct Formation: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Precipitation: Shake vigorously. The bisulfite adduct (a sulfonate salt) will either precipitate as a white solid OR remain in the aqueous phase.

    • Scenario A (Precipitate): Filter the solid.[3][4][5] Wash with diethyl ether (removes impurities).[1]

    • Scenario B (Soluble): Extract the mixture with Ethyl Acetate. Discard the organic layer (contains impurities). Keep the aqueous layer.

Protocol 2: Regeneration

  • Critical Step: Re-suspend the solid (or take the aqueous layer) and adjust pH to >10 using Sodium Carbonate (

    
    ) or 10% NaOH.
    
  • Extraction: The adduct breaks down, releasing pure 5-Nitro-1-benzofuran-2-carbaldehyde.[1] Extract immediately with DCM or Ethyl Acetate.[1]

  • Warning: Do not maintain high pH for long periods; nitro-benzofurans can degrade via ring-opening in strong base [3].[1]

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Saturated NaHSO3 Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous/Solid Phase (Contains Adduct) PhaseSep->AqLayer Aldehyde-Bisulfite Regen Regeneration (Add Base, pH 10) AqLayer->Regen FinalExtract Extract with DCM Regen->FinalExtract Pure Aldehyde

Figure 2: Chemical purification workflow using sodium bisulfite adduct formation.[1]

Module C: Chromatography & Stability

Q: My compound degrades on the silica column (streaking/color change). A: Silica gel is slightly acidic. Benzofuran aldehydes, especially with nitro groups, can be acid-sensitive or stick to active sites.

  • The Fix: Neutralize your silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexane before loading your sample. Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .

Q: How do I store the purified compound? A:

  • Atmosphere: Argon or Nitrogen flush (Aldehydes oxidize to carboxylic acids in air).[1]

  • Temperature: -20°C.

  • Container: Amber glass (Nitro compounds are photosensitive).[1]

References

  • Boucher, M. M., et al. (2017).[3][6] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [1]

  • Kjell, D. P., et al. (1999).[7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry.

  • BenchChem Technical Support. "5-Nitro-2-furaldehyde Stability and Reactivity." (Analogous stability data for nitro-furan derivatives). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Common side products in the synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Common Side Products & Impurities

Introduction: The Molecule & The Challenge

5-Nitro-1-benzofuran-2-carbaldehyde is a critical scaffold in medicinal chemistry, widely utilized for synthesizing Schiff bases with antimicrobial, anticancer, and anti-inflammatory profiles.

However, its synthesis is fraught with specific failure points. Whether you are building the ring de novo (Rap-Stoermer/Feist-Benary) or functionalizing an existing core, you will encounter three primary classes of impurities: Regioisomers , Uncyclized Intermediates , and Oxidation Artifacts .

This guide is structured to troubleshoot these specific chemical failures.

Module 1: The Isomer Trap (Regioselectivity)

Context: This issue arises primarily when users attempt to nitrate benzofuran-2-carbaldehyde directly, or during the preparation of the precursor 5-nitrosalicylaldehyde.

Issue: "I have a difficult-to-separate impurity (~10-15%) with the same mass as my product."

Diagnosis: You likely have the 7-nitro isomer (if nitrating the benzofuran) or the 3-nitro isomer (if nitrating salicylaldehyde).

The Mechanism
  • Direct Nitration: The furan oxygen (O1) is a strong ortho/para director for the benzene ring. Position 5 is para to the oxygen, while Position 7 is ortho. While C5 is sterically favored, C7 is electronically activated, leading to a mixture (typically 85:15 ratio).

  • Precursor Nitration: When nitrating salicylaldehyde, the phenolic -OH directs ortho/para. The para position (C5) is favored, but the ortho position (C3) is active, yielding 3-nitrosalicylaldehyde.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Route Selection Avoid direct nitration of the benzofuran core.Separation of 5-nitro and 7-nitro benzofurans requires tedious column chromatography.
Preferred Route Synthesize 5-nitrosalicylaldehyde first.The 3-nitro and 5-nitro salicylaldehyde isomers have significantly different boiling points and solubilities, making them easier to separate before ring closure.
Temperature Maintain < 5°C during precursor nitration.Higher temperatures increase the kinetic energy available to overcome the activation barrier for the sterically hindered 3-position (ortho).
Visual Logic: Regioselectivity Pathways

NitrationPathways Start Starting Material: Salicylaldehyde Nitration Nitration (HNO3/H2SO4) Start->Nitration Major MAJOR PRODUCT 5-Nitrosalicylaldehyde (Para-substitution) Nitration->Major Sterics favor Para Minor SIDE PRODUCT 3-Nitrosalicylaldehyde (Ortho-substitution) Nitration->Minor Statistical Ortho Cyclization Cyclization w/ Chloroacetaldehyde Major->Cyclization Minor->Cyclization Target TARGET 5-Nitro-1-benzofuran-2-carbaldehyde Cyclization->Target Impurity IMPURITY 7-Nitro-1-benzofuran-2-carbaldehyde (From 3-nitro precursor) Cyclization->Impurity

Caption: Divergent nitration pathways showing how precursor impurities propagate to the final product.

Module 2: The "Open Chain" Failure (Cyclization)

Context: Occurs during the Rap-Stoermer or Feist-Benary synthesis using 5-nitrosalicylaldehyde and an alpha-halo carbonyl (e.g., chloroacetaldehyde or ethyl bromoacetate).

Issue: "My NMR shows the aldehyde peak, but the aromatic region is complex and the melting point is low."

Diagnosis: Incomplete cyclization. You have isolated the O-alkylated intermediate (2-(2-formyl-4-nitrophenoxy)acetaldehyde) that failed to undergo the final dehydration step.

The Mechanism

The reaction proceeds in two steps:[1]

  • Substitution (S_N2): Phenolic oxygen attacks the alkyl halide. (Fast)

  • Condensation (Aldol-type): The ring closes via intramolecular attack on the carbonyl. (Slow, Rate-Determining)

If the base is too weak or the temperature too low, the reaction stops at Step 1.

Troubleshooting Protocol
VariableAdjustmentReason
Base Choice Switch from K₂CO₃ to KOH or DBU .A stronger base is often required to deprotonate the alpha-carbon for the ring-closing aldol condensation [1].
Solvent Use DMF or Diglyme at reflux.High-boiling polar aprotic solvents stabilize the transition state and allow temperatures >140°C to drive dehydration.
Catalyst Add TBAB (Phase Transfer Catalyst).Improves the solubility of the carbonate base in organic media, accelerating the initial S_N2 step.

Module 3: The "Disappearing Aldehyde" (Oxidation)

Context: Common during workup or long-term storage.

Issue: "IR shows a broad stretch at 2500-3300 cm⁻¹ and the carbonyl peak has shifted."

Diagnosis: Autoxidation. Your aldehyde has oxidized to 5-nitrobenzofuran-2-carboxylic acid .

The Mechanism

Electron-deficient aldehydes (like nitro-benzaldehydes) are highly susceptible to radical autoxidation in air, converting the -CHO group to -COOH.

Solution: The Bisulfite Rescue

If your product is contaminated with acid or other non-aldehyde impurities, do not run a column. Use the Bisulfite Adduct Method .[2]

Protocol:

  • Formation: Dissolve crude solid in minimal MeOH. Add excess saturated aqueous NaHSO₃. Shake vigorously. The aldehyde forms a water-soluble bisulfite adduct; impurities (acids/dimers) remain in the organic layer or precipitate as non-polar solids.

  • Wash: Wash the aqueous phase with Ethyl Acetate to remove non-aldehyde impurities.

  • Regeneration (The Expert Trick): instead of using aggressive NaOH (which can degrade the nitro group), use the TMS-Cl/Nonaqueous method [2].

    • Add TMS-Cl to the adduct in Acetonitrile. This regenerates the aldehyde gently under anhydrous conditions.

Visual Logic: Bisulfite Purification Workflow

BisulfitePurification Crude Crude Mixture (Aldehyde + Acid + Tars) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-aldehydes AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Adduct Regen Regeneration (TMS-Cl / MeCN) AqLayer->Regen Pure Pure 5-Nitro-1-benzofuran-2-carbaldehyde Regen->Pure

Caption: Selective purification of the target aldehyde using the bisulfite adduct strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack to put the aldehyde on 5-nitrobenzofuran? A: Not recommended. The nitro group at C5 strongly deactivates the furan ring, making it electron-deficient. The Vilsmeier reagent is an electrophile; it reacts poorly with electron-poor rings. You will likely recover starting material or get messy polymerization products. Always install the aldehyde before ring closure or use the salicylaldehyde route.

Q: Why is my product turning dark brown on the shelf? A: Benzofuran aldehydes are photosensitive. The "browning" is a result of photo-dimerization or radical degradation.

  • Fix: Store in amber vials under Argon at -20°C.

Q: What is the best solvent for recrystallization? A: Ethanol/Water (9:1) or Acetonitrile .

  • Dissolve in hot ethanol, filter while hot (to remove polymerized tars), and add water dropwise until turbid. Cool slowly to avoid trapping the carboxylic acid impurity.

References

  • Koca, M., et al. (2022).[3] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[4][5] ChemistrySelect, 7, e202202243.

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts.[2][6][7][8] BenchChem Protocols.

Sources

Troubleshooting low yields in Suzuki coupling of 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of an Electron-Deficient System

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, its application to substrates like 5-Nitro-1-benzofuran-2-carbaldehyde presents a unique set of challenges. The molecule's potent electron-withdrawing nitro group and the potentially reactive aldehyde functionality can significantly impact the efficiency of the catalytic cycle, often leading to frustratingly low yields.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more difficult, especially if the coupling partner is an aryl chloride.[2][3] Furthermore, both the nitro and aldehyde groups can introduce pathways for undesired side reactions. This guide provides a structured approach to troubleshooting and optimizing this specific transformation, blending mechanistic understanding with practical, field-proven solutions to help you achieve high-yield outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in the Suzuki coupling of 5-Nitro-1-benzofuran-2-carbaldehyde and its derivatives.

Question 1: My reaction shows little to no conversion of the starting material. What is the likely cause?

Low or no conversion is a common issue that typically points to a failure in one of the primary steps of the catalytic cycle.[4] The most probable culprits are related to catalyst activity or reagent integrity.

Answer:

  • Sub-Optimal Catalyst System: The combination of an electron-deficient benzofuran ring and a nitro group makes the C-X (where X is Cl, Br, I, or OTf) bond stronger and less susceptible to oxidative addition.[5] A standard catalyst like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ a more active catalyst system. This involves using bulky, electron-rich phosphine ligands that promote the oxidative addition step.[6][7] Ligands such as SPhos, XPhos, or RuPhos, often used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points.[6][8] These ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[7]

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen.[4] Insufficient degassing allows oxygen to oxidize the catalyst and the phosphine ligands, rendering them inactive.

    • Solution: Ensure rigorous degassing of all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[9] All manipulations should be performed under a positive pressure of an inert atmosphere using Schlenk techniques.[10]

  • Poor Reagent Quality:

    • Boronic Acid Instability: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][8] This is especially true for heteroaryl boronic acids.[11]

      • Solution: Use freshly purchased or recrystallized boronic acids. To enhance stability, consider using more robust boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.

    • Base Integrity: The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[12] An old, impure, or weak base can stall the reaction.

      • Solution: Use a fresh, high-purity base. If using a carbonate or phosphate, ensure it is finely powdered and dried before use to maximize its surface area and reactivity.

Troubleshooting Decision Workflow

This diagram outlines a logical path for diagnosing a failed reaction.

G Start Low or No Product CheckCatalyst Is the Catalyst/Ligand System Appropriate for an Electron-Deficient Substrate? Start->CheckCatalyst CheckDegassing Was the Reaction Rigorously Degassed? CheckCatalyst->CheckDegassing  Yes UpgradeCatalyst ACTION: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ CheckCatalyst->UpgradeCatalyst  No CheckReagents Are Boronic Acid & Base Fresh and Pure? CheckDegassing->CheckReagents  Yes ImproveDegassing ACTION: Use Freeze-Pump-Thaw Cycles or Extended Argon Sparging CheckDegassing->ImproveDegassing  No ReplaceReagents ACTION: Use Fresh Boronic Acid (or Pinacol Ester) and a Dry, Finely Powdered Base CheckReagents->ReplaceReagents  No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: I'm observing significant amounts of side products, mainly homocoupling of my boronic acid and dehalogenation of my benzofuran. How can I suppress these?

Side reactions compete with the desired cross-coupling, consuming reagents and complicating purification. Understanding their mechanisms is key to prevention.

Answer:

  • Boronic Acid Homocoupling (Biaryl Formation): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using an excess of palladium catalyst.[5]

    • Solution 1: Rigorous Degassing: As with catalyst deactivation, minimizing oxygen is the primary defense against homocoupling.[5]

    • Solution 2: Controlled Addition: In some cases, adding the boronic acid slowly via a syringe pump can minimize its concentration at any given time, reducing the rate of homocoupling relative to the desired cross-coupling.[8]

    • Solution 3: Optimize Pd Loading: Use the lowest effective catalyst loading (typically 1-3 mol%). Excessive palladium can promote this side reaction.

  • Dehalogenation/Protodeboronation: Dehalogenation is the replacement of the halide on your benzofuran with a hydrogen atom, while protodeboronation is the same process occurring on the boronic acid.[5][8]

    • Cause: The source of the hydride (H⁻) can be residual water, alcoholic solvents, or certain amine bases.[5] The mechanism often involves the palladium(II) intermediate abstracting a hydride from the solvent or base.

    • Solution 1: Choice of Base and Solvent: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃. Avoid amine bases if dehalogenation is a problem. Use anhydrous, aprotic solvents like dioxane or toluene instead of alcohols.[4][5]

    • Solution 2: Minimize Reaction Time/Temperature: Prolonged heating can promote these decomposition pathways. Use a more active catalyst that allows the reaction to proceed at a lower temperature or for a shorter duration.[4]

Common Side Reaction Pathways

This diagram illustrates the formation of common byproducts.

SideReactions cluster_0 Desired Cross-Coupling cluster_1 Side Reactions ArylX Ar-X (5-Nitro-1-benzofuran-halide) Desired Ar-Ar' (Product) ArylX->Desired Dehalogenation Ar-H (Dehalogenation) ArylX->Dehalogenation Hydride Source (e.g., solvent, base) ArylB Ar'-B(OR)₂ ArylB->Desired Homocoupling Ar'-Ar' (Homocoupling) ArylB->Homocoupling O₂ / Excess Pd Protodeboronation Ar'-H (Protodeboronation) ArylB->Protodeboronation H₂O / Heat

Caption: Pathways for desired cross-coupling versus common side reactions.

Deep Dive: Optimizing Key Reaction Parameters

For a challenging substrate, a systematic optimization of reaction parameters is often necessary.[13]

ParameterRecommendation for 5-Nitro-1-benzofuran-2-carbaldehydeRationale & In-Depth Explanation
Palladium Source & Ligand Precatalyst: SPhos-Pd-G2 or XPhos-Pd-G3 (1-3 mol%) In-situ: Pd(OAc)₂ (1-3 mol%) with SPhos or XPhos (1.1-1.2 eq. relative to Pd)The nitro group's electron-withdrawing effect necessitates a highly active catalyst. Bulky dialkylbiaryl phosphine ligands (like SPhos) are superior because they are both highly electron-donating (facilitating oxidative addition) and sterically demanding (promoting the final reductive elimination step).[6][7] Pre-catalysts offer better stability and reproducibility.[8]
Base K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.)These inorganic bases are strong enough to facilitate transmetalation without introducing competing nucleophiles or side reactions like aldehyde condensation.[6] K₃PO₄ is often effective and more economical, while Cs₂CO₃ can sometimes provide higher yields in difficult couplings.[9] Ensure the base is anhydrous and finely powdered.
Solvent 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 ratio)Aprotic polar solvents like dioxane are excellent for Suzuki couplings.[13] While the reaction should be anhydrous to prevent protodeboronation, a small, controlled amount of water can sometimes be beneficial by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[5]
Temperature 80-110 °CMany Suzuki couplings require heating to overcome activation barriers.[4] Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If it is sluggish, the temperature can be cautiously increased. However, excessive heat (>120 °C) can accelerate catalyst decomposition and side reactions.[9]
Boronic Acid Partner Use 1.2-1.5 equivalentsA slight excess of the boronic acid partner can help compensate for any degradation (protodeboronation or homocoupling) that may occur under the reaction conditions, driving the reaction to completion.[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard High-Performance Suzuki Coupling

This protocol is a robust starting point for the coupling of a 5-nitro-1-benzofuran-halide/triflate with a generic arylboronic acid.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 5-Nitro-1-benzofuran-2-carbaldehyde derivative (1.0 mmol, 1.0 eq.), the arylboronic acid (1.3 mmol, 1.3 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos-Pd-G2 precatalyst (0.02 mmol, 0.02 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Degassing: Seal the flask and subject the heterogeneous mixture to three cycles of vacuum followed by backfilling with argon.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting starting material.[8]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[8]

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction mechanism.

SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl ArB [Ar'-B(OH)₃]⁻ enters X⁻ leaves PdII_Diaryl->Pd0 ArAr Ar-Ar' leaves OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination ArX Ar-X enters Base Base + Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Can I use the nitro group itself as the leaving group for the Suzuki coupling? A: Yes, this is a more advanced application that has been developed recently. The direct denitrative cross-coupling involves the cleavage of the Ar-NO₂ bond.[14][15] This reaction is mechanistically distinct and typically requires very specific and highly active catalyst systems, such as those employing the BrettPhos ligand, at elevated temperatures (e.g., 130 °C).[2][14] It is not a standard Suzuki coupling and should be approached with its own set of optimized conditions.

Q2: My boronic acid is not commercially available. What is the best way to prepare and use it? A: Boronic acids are typically prepared from the corresponding aryl halide via lithium-halogen exchange followed by quenching with a trialkyl borate, or through Miyaura borylation. If you synthesize your own, it is crucial to purify it well. For immediate use in a Suzuki reaction, converting the crude boronic acid to a more stable pinacol ester is highly recommended. This can be done by simply heating the crude boronic acid with pinacol in a solvent like toluene with a Dean-Stark trap to remove water.

Q3: The aldehyde group on my benzofuran seems to be reacting. Is this possible? A: While generally stable under Suzuki conditions, aldehydes can undergo side reactions, especially with strong bases or certain nucleophiles. If you suspect aldehyde reactivity (e.g., aldol condensation), ensure you are using a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ and not an amine or hydroxide base. Also, keep the reaction temperature as low as is effective to minimize potential degradation.

Q4: What is the role of the ligand-to-palladium ratio? A: The ligand-to-palladium ratio is critical. For monodentate phosphine ligands like SPhos or XPhos, a ratio of 1:1 to 2:1 (Ligand:Pd) is typical.[4] An insufficient amount of ligand can lead to palladium black precipitation (catalyst death), while a large excess of ligand can sometimes inhibit the reaction by forming less active, coordinatively saturated palladium complexes.[16] When preparing a catalyst in situ from a ligand and a palladium source like Pd(OAc)₂, a slight excess of the ligand (e.g., 2.2 equivalents of ligand to 1 equivalent of Pd source) is often used to ensure all palladium is complexed.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts.
  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Boronic Acids & Derivatives. Sigma-Aldrich.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

Sources

Technical Support Center: Recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important synthetic intermediate. Our approach is grounded in established crystallographic principles and extensive experience with nitroaromatic compounds.

I. Understanding the Recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde: FAQs

This section addresses frequently asked questions, providing a foundational understanding of the critical parameters governing the successful recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde.

Q1: What are the key characteristics of 5-Nitro-1-benzofuran-2-carbaldehyde that influence solvent selection for recrystallization?

A1: 5-Nitro-1-benzofuran-2-carbaldehyde is a polar, aromatic compound. The presence of the nitro group and the aldehyde functionality significantly increases its polarity compared to the parent benzofuran structure. Therefore, the principle of "like dissolves like" suggests that polar solvents will be more effective for its recrystallization.[1] The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below, maximizing the recovery of the purified compound.[2]

Q2: Which solvents are generally recommended for the recrystallization of 5-nitrobenzofuran derivatives?

A2: Based on available literature for structurally similar compounds, several solvents show promise. Alcohols such as ethanol and methanol are frequently used for the recrystallization of nitrobenzofuran derivatives.[1] Ethyl acetate has also been successfully employed for the purification of related compounds.[3] In some cases, a mixed solvent system, such as petroleum ether-ethyl acetate , has been used to achieve single-crystal growth, indicating its potential for fine-tuning solubility.[4]

Q3: What is "oiling out," and why is it a common issue with nitroaromatic compounds?

A3: "Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid oil rather than solid crystals. This is often observed when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[5] Nitroaromatic compounds can be particularly susceptible to this issue. To remedy this, one can reheat the solution to redissolve the oil and then add a small amount of additional solvent to lower the saturation point, followed by slower cooling.[5]

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, several techniques can be employed to induce nucleation. One common method is to scratch the inside of the flask with a glass rod just below the surface of the solution; the microscopic scratches on the glass can serve as nucleation sites.[5] Another effective technique is to add a "seed crystal" of the pure compound to the supersaturated solution.

Q5: What are the primary safety considerations when recrystallizing a nitroaromatic compound?

A5: While 5-Nitro-1-benzofuran-2-carbaldehyde is not as energetic as some polynitrated aromatics, it is crucial to handle all nitro compounds with care. Avoid heating directly with a flame; use a heating mantle, water bath, or oil bath.[5] Ensure good ventilation and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.

II. Troubleshooting Guide: From Problem to Solution

This troubleshooting guide provides a systematic approach to resolving common issues encountered during the recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde.

Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

III. Experimental Protocols

Due to the lack of specific published solubility data for 5-Nitro-1-benzofuran-2-carbaldehyde, a systematic solvent screening approach is the most scientifically rigorous method to determine the optimal recrystallization conditions.

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde.

Materials:

  • 5-Nitro-1-benzofuran-2-carbaldehyde (crude)

  • Small test tubes

  • Heating apparatus (hot plate or oil bath)

  • A selection of candidate solvents (see table below)

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude 5-Nitro-1-benzofuran-2-carbaldehyde into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, swirling after each addition, to a total volume of approximately 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent in small portions until the solid just dissolves.[6]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Place the test tube in an ice-water bath to promote further crystallization.

  • Record your observations for each solvent, noting the quality and quantity of the crystals formed.

Solvent Selection Data Table
SolventPolarity IndexBoiling Point (°C)Observations (Solubility at RT)Observations (Solubility when Hot)Crystal Formation on Cooling
Ethanol5.278
Methanol6.665
Ethyl Acetate4.477
Acetone5.156
Toluene2.4111
Hexane0.169
Water10.2100

This table should be filled out by the researcher during the solvent screening experiment.

Protocol 2: Single-Solvent Recrystallization of 5-Nitro-1-benzofuran-2-carbaldehyde

Objective: To purify crude 5-Nitro-1-benzofuran-2-carbaldehyde using an appropriate single solvent identified in Protocol 1.

Materials:

  • Crude 5-Nitro-1-benzofuran-2-carbaldehyde

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 5-Nitro-1-benzofuran-2-carbaldehyde in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or air-dry on a watch glass.

  • Determine the melting point and yield of the purified product.

IV. References

  • Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Rochester.

  • Recrystallization. (n.d.). Retrieved from a chapter in a book on separation and purification techniques.

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

  • Aktories, K., et al. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2029.

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.

  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (2025). BenchChem.

  • Recrystallization. (n.d.). MIT Digital Lab Techniques Manual. [Link]

  • Process for the preparation of 5-Nitrobenzofurans. (2004). European Patent EP1394155B1.

  • Wawer, I., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 854189.

  • Recrystallization. (n.d.). Retrieved from a general chemistry resource on purification techniques.

  • Solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). BenchChem.

  • Recrystallization. (n.d.). Retrieved from a general chemistry lab manual.

  • 5-Nitrobenzofuran-2-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Nitro-1-benzofuran-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, 5-Nitro-1-benzofuran-2-carbaldehyde stands as a crucial intermediate. Its versatile chemical nature, stemming from the electrophilic aldehyde and the electron-withdrawing nitro group on the benzofuran scaffold, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction to a Versatile Building Block

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a nitro group at the 5-position and a carbaldehyde at the 2-position further enhances its utility as a synthon. The aldehyde functionality serves as a handle for various transformations, such as the formation of Schiff bases, Wittig reactions, and oxidations to the corresponding carboxylic acid, which is a reactant for preparing various derivatives. This guide will explore two principal synthetic strategies: the multi-step synthesis commencing from 5-nitrosalicylaldehyde and the direct formylation of 5-nitrobenzofuran via the Vilsmeier-Haack reaction.

Method 1: Multi-Step Synthesis from 5-Nitrosalicylaldehyde

This classical and widely employed approach involves the construction of the furan ring onto a pre-functionalized benzene ring. The synthesis begins with the readily available 5-nitrosalicylaldehyde.

Conceptual Workflow

The general strategy involves the O-alkylation of 5-nitrosalicylaldehyde with a two-carbon unit that will ultimately form the C2 and C3 of the furan ring, followed by an intramolecular cyclization to construct the benzofuran core. Subsequent functional group manipulation at the 2-position furnishes the target carbaldehyde.

A 5-Nitrosalicylaldehyde B O-Alkylation with Ethyl Bromoacetate A->B Na2CO3, N-Methylpyrrolidine C Ethyl 5-nitrobenzofuran-2-carboxylate B->C Intramolecular Cyclization D Reduction of Ester C->D e.g., LiAlH4 or DIBAL-H E 5-Nitro-1-benzofuran-2-methanol D->E F Oxidation E->F e.g., PCC or MnO2 G 5-Nitro-1-benzofuran-2-carbaldehyde F->G

Caption: Workflow for the synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde from 5-nitrosalicylaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitrosalicylaldehyde

While commercially available, 5-nitrosalicylaldehyde can be prepared by the nitration of salicylaldehyde.

  • Procedure: To a solution of salicylaldehyde (0.2 mol) in glacial acetic acid (100 ml), gradually add calcium nitrate tetrahydrate (0.2 mol). The mixture is heated to reflux. After completion, the reaction mixture is worked up to yield 5-nitrosalicylaldehyde.[2]

Step 2: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

  • Procedure: 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to yield ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity.[1]

Step 3: Reduction to 5-Nitro-1-benzofuran-2-methanol

  • Procedure: The ethyl 5-nitrobenzofuran-2-carboxylate is reduced to the corresponding alcohol. This can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures.

Step 4: Oxidation to 5-Nitro-1-benzofuran-2-carbaldehyde

  • Procedure: The resulting 5-nitro-1-benzofuran-2-methanol is then oxidized to the target aldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used to avoid over-oxidation to the carboxylic acid. The reaction is usually carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂).

Analysis of Method 1
ParameterAssessment
Yield Moderate to good overall yield, typically in the range of 40-60% over the multi-step sequence.
Purity Good, with purification possible at each intermediate stage.
Scalability Readily scalable, with well-established procedures for each step.
Reagent Availability Starting materials and reagents are common and commercially available.
Safety & Environmental Involves the use of hazardous reagents like LiAlH₄ and PCC. Generates a significant amount of waste due to the multi-step nature.
Versatility The intermediate, ethyl 5-nitrobenzofuran-2-carboxylate, can be used to synthesize other derivatives.

Method 2: Vilsmeier-Haack Formylation of 5-Nitrobenzofuran

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7]

Reaction Mechanism and Rationale

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. This electrophile then attacks the electron-rich benzofuran ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during workup yields the desired aldehyde. The benzofuran ring is sufficiently electron-rich to undergo this electrophilic substitution.

A 5-Nitrobenzofuran C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent (POCl3/DMF) B->C D Iminium Salt Intermediate C->D E Hydrolysis D->E F 5-Nitro-1-benzofuran-2-carbaldehyde E->F

Caption: Simplified workflow of the Vilsmeier-Haack formylation of 5-nitrobenzofuran.

Detailed Experimental Protocol
  • Step 1: Synthesis of 5-Nitrobenzofuran (if not commercially available)

    • 5-Nitrobenzofuran can be synthesized through various routes, often starting from 2-hydroxy-5-nitrobenzyl bromide. One method involves the reaction with triphenylphosphine to form a phosphonium salt, followed by acylation and cyclization.[8]

  • Step 2: Vilsmeier-Haack Formylation

    • Procedure: To a cooled solution of 5-nitrobenzofuran in a suitable solvent (e.g., 1,2-dichloroethane), the Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF) is added dropwise. The reaction mixture is then typically warmed to a specific temperature (e.g., 70-80°C) and stirred for several hours.[6] After the reaction is complete, it is quenched with an ice-water mixture and neutralized, often with a base like sodium acetate or sodium hydroxide. The product is then extracted with an organic solvent and purified, usually by column chromatography.

Analysis of Method 2
ParameterAssessment
Yield Generally good to excellent yields, often exceeding 70%.
Purity Can be high, though purification is necessary to remove unreacted starting material and byproducts.
Scalability Scalable, but requires careful control of temperature and reagent addition.
Reagent Availability POCl₃ and DMF are common laboratory reagents. The starting 5-nitrobenzofuran may need to be synthesized.
Safety & Environmental POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood.
Versatility This is a direct formylation method and is less versatile for creating other derivatives at the 2-position compared to the ester intermediate in Method 1.

Comparative Summary and Concluding Remarks

FeatureMethod 1: Multi-Step Synthesis from 5-NitrosalicylaldehydeMethod 2: Vilsmeier-Haack Formylation
Starting Material 5-Nitrosalicylaldehyde (readily available)5-Nitrobenzofuran (may require synthesis)
Number of Steps Multiple steps (typically 3-4)One main step (plus synthesis of starting material)
Overall Yield ModerateHigh
Key Intermediates Ethyl 5-nitrobenzofuran-2-carboxylate, 5-Nitro-1-benzofuran-2-methanolIminium salt
Process Complexity More complex due to multiple steps and purifications.Simpler in terms of the number of transformations.
Reagent Hazards Involves highly reactive and toxic reagents (LiAlH₄, PCC).Involves corrosive and water-reactive POCl₃.
Ideal Application When a versatile intermediate for further derivatization is desired.For a direct and high-yielding synthesis of the target aldehyde.

Both methodologies present viable pathways for the synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde. The choice between them will largely depend on the specific requirements of the research project, including the desired scale, available starting materials, and the need for synthetic versatility. For researchers aiming for a direct, high-yield synthesis of the aldehyde, the Vilsmeier-Haack reaction is an attractive option, provided the starting 5-nitrobenzofuran is accessible. Conversely, the multi-step synthesis from 5-nitrosalicylaldehyde offers a more classical and arguably more versatile route, as the ester intermediate can be a branching point for the synthesis of a wider range of 2-substituted 5-nitrobenzofurans. Careful consideration of the safety protocols for the hazardous reagents involved in both methods is paramount.

References

Sources

Comparison of the reactivity of 5-Nitro-1-benzofuran-2-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde represents a specialized scaffold in medicinal chemistry, distinct from simple aromatic aldehydes like benzaldehyde or heterocyclic analogs like furfural. Its reactivity profile is defined by the synergistic electron-withdrawing effects of the nitro group (at position 5) and the heteroaromatic furan ring system.

This guide objectively compares its performance in nucleophilic addition-elimination reactions (Schiff base formation, Knoevenagel condensation) against standard alternatives. The data suggests that while sterically bulkier than monocyclic aldehydes, the 5-nitro-benzofuran moiety exhibits superior electrophilicity , often resulting in higher yields and shorter reaction times under mild conditions.

Electronic & Structural Analysis

To predict and control reactivity, one must understand the electronic landscape of the substrate.

  • The Benzofuran Core: Unlike benzene, the furan ring is electron-rich (π-excessive). However, the fusion with a benzene ring in benzofuran stabilizes the system.

  • The 5-Nitro Effect: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Located at position 5 (on the benzene ring), it pulls electron density through the conjugated 
    
    
    
    -system.
  • Result: The carbonyl carbon at position 2 becomes significantly more electrophilic (

    
    ) compared to unsubstituted benzofuran-2-carbaldehyde or benzaldehyde. This lowers the activation energy for nucleophilic attack.
    
Comparative Electrophilicity Hierarchy


(Increasing reactivity toward nucleophiles)

Comparative Performance Data

The following data synthesizes experimental outcomes for Schiff Base Formation (condensation with primary amines), a critical step in synthesizing antimicrobial hydrazones and imines.

Feature5-Nitro-1-benzofuran-2-carbaldehyde Benzaldehyde 4-Nitrobenzaldehyde Furfural
Electronic Nature Strongly Deactivated (Ring) / Activated (Carbonyl) NeutralActivated (Carbonyl)Electron Rich (Ring)
Reaction Time (Reflux) 30 - 60 min 2 - 4 hours45 - 90 min1 - 3 hours
Typical Yield 85 - 95% 65 - 80%80 - 90%70 - 85%
Solubility (EtOH) Moderate (Requires heat)HighModerateHigh
Stability High (Crystalline solid)Moderate (Oxidizes to acid)HighLow (Polymerizes/Oxidizes)

Key Insight: The 5-nitro derivative often precipitates spontaneously from ethanolic solution upon cooling due to high crystallinity and molecular weight, simplifying purification compared to the often oily products of furfural or benzaldehyde.

Mechanistic Visualization

The enhanced reactivity is driven by the stabilization of the intermediate alkoxide. The following diagram illustrates the pathway for Schiff base formation, highlighting the role of the nitro group.

ReactionMechanism Reactants Aldehyde + Amine (R-NH2) Attack Nucleophilic Attack (Rate Limiting Step) Reactants->Attack k1 Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration H+ Product Schiff Base (Imine) Dehydration->Product NitroEffect 5-NO2 Group: Inductive withdrawal increases u03B4+ on C=O NitroEffect->Attack

Caption: Mechanistic pathway of Schiff base formation. The 5-nitro substituent accelerates the initial nucleophilic attack by destabilizing the carbonyl carbon.

Experimental Protocol: High-Yield Schiff Base Synthesis

Objective: Synthesis of (E)-1-(5-nitrobenzofuran-2-yl)-N-phenylmethanimine. Scale: 1.0 mmol.

Materials
  • Substrate: 5-Nitro-1-benzofuran-2-carbaldehyde (191.14 g/mol )

  • Reagent: Aniline (or substituted amine/hydrazide)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)

Workflow Diagram

Workflow Step1 Dissolution: 1 mmol Aldehyde in 10 mL hot EtOH Step2 Addition: Add 1 mmol Amine + 2-3 drops AcOH Step1->Step2 Step3 Reflux: Heat at 78°C for 30-60 mins Step2->Step3 Step4 Monitoring: Check TLC (Hex:EtOAc 7:3) Disappearance of Aldehyde Step3->Step4 Step5 Isolation: Cool to RT -> Ice Bath. Filter precipitate. Step4->Step5 Step6 Purification: Recrystallize from EtOH/DMF mixture Step5->Step6

Caption: Optimized synthetic workflow for condensation reactions involving 5-nitro-1-benzofuran-2-carbaldehyde.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 0.191 g (1 mmol) of 5-Nitro-1-benzofuran-2-carbaldehyde in 10 mL of absolute ethanol. Heat gently (50°C) until fully dissolved.

  • Addition: Add 1.0 mmol of the appropriate amine (e.g., thiosemicarbazide or aniline). Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture at 78°C for 30–60 minutes.

    • Note: The 5-nitro derivative typically reacts faster than benzaldehyde. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[2] The aldehyde spot (

      
      ) should disappear.
      
  • Work-up: Allow the solution to cool to room temperature. The product often crystallizes out as a yellow/orange solid. If not, pour the mixture onto crushed ice.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and water. Recrystallize from ethanol or an ethanol/DMF mixture if the product is highly insoluble.

References

  • BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. BenchChem. Link

  • Popovici, C., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences, 22(22), 12139. Link

  • Majeed, R. H., et al. (2022).[1] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[1] International Journal of Molecular and Cellular Medicine, 11(4), 285-296.[1] Link

  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.[3][4][5][6] Link

  • Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(11), 231-237. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1-benzofuran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] Among these, compounds bearing a nitro group at the 5-position of the benzofuran ring have emerged as a promising class of therapeutic agents, exhibiting significant antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 5-Nitro-1-benzofuran-2-carbaldehyde. By exploring how modifications to the carbaldehyde group influence biological activity, we aim to provide actionable insights for the rational design of more potent and selective drug candidates.

The 5-Nitro-1-benzofuran-2-carbaldehyde Scaffold: A Privileged Starting Point

The 5-nitro-1-benzofuran-2-carbaldehyde core is an attractive starting point for the synthesis of novel therapeutic agents due to several key features. The benzofuran moiety itself is a versatile scaffold found in numerous biologically active natural and synthetic compounds.[3] The nitro group at the 5-position is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties and its interactions with biological targets. Furthermore, the aldehyde group at the 2-position serves as a convenient chemical handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives is profoundly influenced by the nature of the substituent introduced at the 2-position aldehyde. The following sections compare the performance of different classes of derivatives, supported by experimental data.

Schiff Base Derivatives: Modulating Antimicrobial Potency

The condensation of 5-Nitro-1-benzofuran-2-carbaldehyde with various primary amines yields Schiff bases (imines), a class of compounds known for their diverse biological activities.[5][6] The antimicrobial properties of these derivatives are highly dependent on the nature of the aromatic or heterocyclic ring introduced via the amine.

Compound ClassR Group (at C-2)Target Organism(s)Activity (MIC/IC50)Reference
Schiff BasesSubstituted anilinesE. coli, S. aureusModerate to High[7][8]
Heterocyclic aminesE. coli, S. aureus, C. albicansVariable[8]
4-nitrobenzene-1,2-diamineE. coli, S. aureus, E. faecalisRemarkable (for nitro-substituted furan)[8]

Key Insights:

  • The introduction of a Schiff base moiety generally imparts significant antibacterial and antifungal activity.

  • Substituents on the phenyl ring of the aniline moiety play a crucial role in modulating the antimicrobial potency. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity against certain bacterial strains.[8]

  • The presence of a nitro group on the furan ring of the carbaldehyde portion, in conjunction with a nitro-substituted aniline, can lead to a synergistic effect, resulting in remarkable antimicrobial activity.[8]

Hydrazone Derivatives: A Gateway to Potent Anticancer Agents

The reaction of 5-Nitro-1-benzofuran-2-carbaldehyde with various hydrazines or hydrazides produces hydrazone derivatives. This class of compounds has shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2]

Compound ClassR Group (at C-2)Cancer Cell Line(s)Activity (IC50)Key FindingsReference
HydrazonesPhenylhydrazineMCF-7 (Breast)4.21 µM (for a 4-(trifluoromethylphenyl) derivative)Induces G0/G1 cell cycle arrest and apoptosis.[2]
Substituted arylhydrazonesMCF-7, HCT116 (Colon)Moderate to highInhibition of VEGFR-2 kinase.[9]

Key Insights:

  • The hydrazone linkage is a critical pharmacophore for the anticancer activity of these derivatives.

  • Substitution on the phenyl ring of the hydrazone moiety significantly impacts cytotoxicity. For instance, a 4-(trifluoromethylphenyl) group was found to be the most potent among a series of tested compounds against MCF-7 breast cancer cells.[2]

  • These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as cytotoxic agents.[2][9]

  • Several derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[2][9]

Experimental Protocols

Synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde (Parent Compound)

A common route to the parent aldehyde involves the nitration of 2-hydroxybenzaldehyde followed by cyclization.

Step 1: Nitration of Salicylaldehyde

  • Dissolve salicylaldehyde in glacial acetic acid.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5°C).

  • Stir the reaction mixture for a specified time, then pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 5-nitrosalicylaldehyde.[10]

Step 2: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

  • To a solution of 5-nitrosalicylaldehyde in a suitable solvent like DMF, add potassium carbonate and ethyl chloroacetate.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

Step 3: Reduction to 5-Nitro-1-benzofuran-2-methanol

  • Suspend ethyl 5-nitro-1-benzofuran-2-carboxylate in a suitable solvent like THF.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0°C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

Step 4: Oxidation to 5-Nitro-1-benzofuran-2-carbaldehyde

  • Dissolve the 5-Nitro-1-benzofuran-2-methanol in a suitable solvent like dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of silica gel and evaporate the solvent to obtain the final product.

General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (1 mmol) in ethanol (15 mL).

  • Add the corresponding primary amine (1 mmol) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the pure Schiff base derivative.[6][7]

General Procedure for the Synthesis of Hydrazone Derivatives
  • Dissolve 5-Nitro-1-benzofuran-2-carbaldehyde (1 mmol) in a suitable solvent like ethanol or methanol.

  • Add the appropriate hydrazine or hydrazide derivative (1 mmol).

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the mixture for a period ranging from 30 minutes to a few hours, depending on the reactants.[2]

  • After cooling, the product often precipitates out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary to obtain the pure hydrazone derivative.[2]

Visualizing the Synthetic Workflow and SAR

The following diagrams illustrate the general synthetic pathways and the key structural features influencing the biological activity of these compounds.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Derivative Synthesis cluster_2 Biological Evaluation 5-Nitro-1-benzofuran-2-carbaldehyde 5-Nitro-1-benzofuran-2-carbaldehyde Primary Amines Primary Amines Hydrazines / Hydrazides Hydrazines / Hydrazides Schiff Bases Schiff Bases Primary Amines->Schiff Bases Condensation Antimicrobial Activity Antimicrobial Activity Schiff Bases->Antimicrobial Activity Hydrazones Hydrazones Hydrazines / Hydrazides->Hydrazones Condensation Anticancer Activity Anticancer Activity Hydrazones->Anticancer Activity

Caption: General workflow for the synthesis and evaluation of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives.

SAR_Summary Core 5-Nitro-1-benzofuran Scaffold C2_Mod Modification at C-2 (Aldehyde) Core->C2_Mod Key site for derivatization Schiff_Base Schiff Base Formation (Antimicrobial) C2_Mod->Schiff_Base Hydrazone Hydrazone Formation (Anticancer) C2_Mod->Hydrazone Aryl_Sub Substituents on Aryl/Heterocyclic Ring Schiff_Base->Aryl_Sub Modulates potency Hydrazone->Aryl_Sub Impacts cytotoxicity

Caption: Key structure-activity relationships of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives.

Conclusion

The 5-Nitro-1-benzofuran-2-carbaldehyde scaffold serves as a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the 2-carbaldehyde position are critical for determining the biological activity profile of the resulting derivatives. The formation of Schiff bases has proven to be a successful strategy for generating potent antimicrobial agents, with the nature of the amine component playing a key role in modulating activity. Concurrently, the synthesis of hydrazone derivatives has led to the discovery of promising anticancer compounds that can induce cell death and inhibit crucial oncogenic pathways.

This comparative guide highlights the importance of rational drug design in leveraging the therapeutic potential of the benzofuran core. Further exploration of diverse substituents and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and selectivity.

References

  • Mayank Yadav, et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. 2025;54(1):645-656.
  • Journal of Pharmaceutical Research.
  • BenchChem.
  • Pires, J. R., Giesbrecht, A., Gomes, S. L., & do-Amaral, A. T. (n.d.).
  • do Amaral, A. T., Pires, J. R., Gomes, S. L., Giesbrecht, A. M., & da Silva, E. F. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3673–3681.
  • Nkoana, J. K., et al. Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). European Journal of Medicinal Chemistry. 2025.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205.
  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577.
  • Li, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC advances, 12(49), 32015–32020.
  • Tefera, D. T. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. World Journal of Applied Chemistry, 8(2), 22.
  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3749.
  • Al-Masoudi, W. A. M., & Kadhim, H. T. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(9), 1-8.
  • Olorunfemi, O. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmacy and Drug Development, 3(2).
  • Nkoana, J. K., et al. (2025). Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2. ACS Omega.
  • Panchabhai, V. B., et al. (2011). Synthesis and Biological Evaluation of Some Novel Benzofuran Containing Carbamide Derivatives. Asian Journal of Pharmaceutical and Health Sciences, 1(3), 104-108.
  • Khan, I., & Ibrar, A. (2024).
  • Gupta, D., & Juneja, A. (2019). A comprehensive review on synthesis and biological activity of schiff bases. International Research Journal of Pharmacy, 10(5), 1-7.
  • Kumar, A., et al. (2024).
  • Patel, D. A., et al. (2011). New Benzofuran Derivatives as an Antioxidant Agent. Tropical Journal of Pharmaceutical Research, 10(4), 431-438.
  • Patil, S. B., et al. (2011). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 839-853.
  • Urbonaviciute, G., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International journal of molecular sciences, 24(13), 10940.
  • Wang, Y., et al. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3329.

Sources

Validating the Structure of 5-Nitro-1-benzofuran-2-carbaldehyde: A Multi-Technique Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Validating the structure of 5-Nitro-1-benzofuran-2-carbaldehyde requires a multi-faceted spectroscopic approach. While Mass Spectrometry (MS) confirms molecular weight, only Nuclear Magnetic Resonance (NMR) provides the spatial resolution necessary to distinguish the 5-nitro isomer from its 4-, 6-, or 7-nitro regioisomers.

This guide outlines a self-validating analytical workflow designed for drug development professionals, prioritizing the differentiation of regioisomers and the identification of common synthetic impurities.

Executive Summary & Technique Comparison

In the synthesis of benzofuran derivatives—common scaffolds for antimicrobial and anticancer agents—confirming the position of the nitro group is critical. The 5-nitro position is synthetically favored during the nitration of benzofuran-2-carbaldehyde, but 7-nitro isomers can form as minor byproducts. Furthermore, the aldehyde moiety is susceptible to oxidation (forming the carboxylic acid) or reduction.

The following matrix compares the utility of standard spectroscopic techniques for this specific validation:

TechniquePrimary UtilityValidation StrengthKey Limitation
1H NMR Definitive Structure Proof High (Regioisomer distinction)Requires solubility (DMSO-d₆ recommended).
FT-IR Functional Group Check Medium (Confirm NO₂/CHO)Cannot distinguish 5-nitro vs 6-nitro easily.
LC-MS Purity & Mass Confirmation High (Quantitation)Isomers often have identical fragmentation.
13C NMR Skeleton Verification Medium-HighLess sensitive; requires longer acquisition.

Structural Elucidation Workflow

The following flowchart illustrates the logical pathway for validating the compound, moving from basic mass confirmation to precise structural assignment.

ValidationWorkflow Start Crude/Purified Sample IR_Check Step 1: FT-IR Analysis Target: C=O (1690 cm⁻¹) & NO₂ (1530/1350 cm⁻¹) Start->IR_Check MS_Check Step 2: Mass Spectrometry Target: [M+H]⁺ = 192.1 or [M]⁺ = 191.1 IR_Check->MS_Check NMR_Check Step 3: 1H NMR (DMSO-d₆) Target: Aromatic Coupling Pattern MS_Check->NMR_Check Decision Is Aldehyde Proton Present? (~9.8 ppm) NMR_Check->Decision Isomer_Check Analyze Coupling (J values) Verify 5-Nitro Pattern Decision->Isomer_Check Yes Invalid_Ox FAIL: Carboxylic Acid Detected (Broad OH, No CHO peak) Decision->Invalid_Ox No Valid VALIDATED STRUCTURE 5-Nitro-1-benzofuran-2-carbaldehyde Isomer_Check->Valid d (J~2Hz) + dd + d Invalid_Iso FAIL: Regioisomer Detected (Incorrect splitting) Isomer_Check->Invalid_Iso Other patterns

Figure 1: Logical workflow for the structural validation of 5-nitro-1-benzofuran-2-carbaldehyde.

Deep Dive: 1H NMR Interpretation (The "Gold Standard")

The 1H NMR spectrum is the only technique that can definitively rule out regioisomers without reference standards. The 5-nitro substitution creates a specific spin system on the benzene ring.

Solvent Selection: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of planar nitro-aromatics in chloroform and to prevent aggregation stacking which can broaden peaks.

Expected Chemical Shifts & Coupling Constants[1][2][3][4]
ProtonPositionApprox. Shift (δ ppm)*MultiplicityCoupling Constant (J)Mechanistic Explanation
-CHO Aldehyde9.80 - 9.95Singlet (s)N/AHighly deshielded by carbonyl anisotropy.
H-4 Benzene Ring8.60 - 8.75Doublet (d)J ≈ 2.0 - 2.5 HzDiagnostic Peak. Meta coupling to H-6. Deshielded by ortho-NO₂.
H-6 Benzene Ring8.30 - 8.45Doublet of Doublets (dd)J ≈ 9.0, 2.5 HzOrtho coupling to H-7, Meta coupling to H-4.
H-3 Furan Ring7.90 - 8.10Singlet (s)N/ACharacteristic furan proton.
H-7 Benzene Ring7.80 - 8.00Doublet (d)J ≈ 9.0 HzOrtho coupling to H-6. Least deshielded aromatic proton.

*Note: Shifts may vary by ±0.2 ppm depending on concentration and exact solvent water content.

Distinguishing Isomers[5][6][7][8][9]
  • 5-Nitro (Target): H-4 appears as a small doublet (d, J~2Hz) because it has no ortho neighbors, only a meta neighbor (H-6).

  • 6-Nitro Isomer: H-7 would appear as a small doublet (d, J~2Hz) (meta to H-4), while H-4 and H-5 would show strong ortho coupling (d, J~8Hz).

  • 4-Nitro Isomer: Would show a triplet-like pattern or two doublets for H-5, H-6, H-7 with strong ortho couplings.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prepare a sample free of solid particulates to ensure high-resolution shimming.

  • Massing: Weigh 5–10 mg of the dry solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

    • Tip: If the compound does not dissolve immediately, sonicate for 30 seconds. Do not heat excessively to avoid aldehyde oxidation.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity remains.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 1.0 second to allow full relaxation of the aldehyde proton for accurate integration.

    • Acquire at least 16 scans.

Protocol B: FT-IR Analysis for Functional Group Verification

Objective: Confirm the presence of the nitro and aldehyde groups and absence of carboxylic acid impurity.

  • Background: Collect a background spectrum (air) using an ATR (Attenuated Total Reflectance) accessory.

  • Sample: Place a small amount of solid crystal on the ATR crystal. Apply pressure.

  • Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Analysis Criteria:

    • Pass: Sharp peak at ~1680–1700 cm⁻¹ (Aldehyde C=O).

    • Pass: Strong peaks at ~1530 cm⁻¹ (Asymmetric NO₂) and ~1350 cm⁻¹ (Symmetric NO₂).

    • Fail (Impurity): Broad "hump" at 2500–3300 cm⁻¹ indicates O-H stretch from 5-nitrobenzofuran-2-carboxylic acid (oxidation product).

Troubleshooting & Impurity Profile

Common synthetic routes (e.g., Rap-Stoermer condensation or direct nitration) introduce specific impurities.

ImpurityOriginDetection Method
5-Nitrobenzofuran-2-carboxylic acid Oxidation of aldehyde (storage issue)1H NMR: Loss of signal at ~9.8 ppm; appearance of broad COOH proton >12 ppm. IR: Broad OH stretch 2500-3300 cm⁻¹.
2-Hydroxy-5-nitrobenzaldehyde Unreacted starting material1H NMR: Phenolic OH peak (~11 ppm). LC-MS: Mass difference (MW 167 vs 191).
Regioisomers (4- or 7-nitro) Non-selective nitration1H NMR: Analysis of aromatic splitting patterns (see Section 3).

References

  • National Institute of Standards and Technology (NIST). "Benzofuran-2-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 18, 2026. [Link]

  • Reich, H. J. "WinPLT NMR Coupling Constant Analysis." University of Wisconsin-Madison Chemistry. Accessed February 18, 2026. [Link]

Antimicrobial Activity of 5-Nitro-1-benzofuran-2-carbaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde serves as a critical pharmacophore in the development of next-generation antimicrobial agents. While the aldehyde itself is primarily a reactive intermediate, its derivatives—particularly Schiff bases and hydrazones—exhibit potent broad-spectrum activity. This guide evaluates the antimicrobial efficacy of these 5-nitrobenzofuran derivatives compared to standard antibiotics (Ciprofloxacin, Ampicillin, and Fluconazole), highlighting their mechanism of action, structure-activity relationships (SAR), and experimental validation protocols.

Key Finding: Derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde demonstrate Minimum Inhibitory Concentrations (MIC) comparable to fluoroquinolones against Gram-positive pathogens (S. aureus, B. subtilis), with MIC values often ranging between 6.25 – 25 µg/mL .

Chemical Profile & Mechanism of Action[1][2][3]

The Pharmacophore

The 5-nitrobenzofuran scaffold combines two bioactive motifs:

  • Benzofuran Ring: A lipophilic, planar system capable of intercalating into bacterial DNA.

  • 5-Nitro Group: A redox-active moiety that undergoes enzymatic reduction within the bacterial cell, generating toxic radical species.

Mechanism of Action (MOA)

Unlike beta-lactams (Ampicillin) which target cell wall synthesis, 5-nitrobenzofuran derivatives function primarily through oxidative stress and DNA damage . The nitro group is reduced by bacterial nitroreductases (Type I or II) to form reactive nitro-anion radicals. These radicals induce DNA strand breaks and inhibit DNA synthesis, similar to the mechanism of Nitrofurantoin but with enhanced lipophilicity due to the benzofuran fusion.

MOA Compound 5-Nitrobenzofuran Derivative Entry Passive Diffusion (Lipophilic Entry) Compound->Entry Reductase Nitroreductase (Bacterial Enzyme) Entry->Reductase Intracellular Accumulation Radical Nitro-Anion Radical (R-NO2•-) Reductase->Radical Enzymatic Reduction ROS ROS Generation (Superoxide/Hydroxyl) Radical->ROS DNA DNA Strand Breakage & Helix Destabilization Radical->DNA Direct Attack ROS->DNA Death Bacterial Cell Death DNA->Death

Figure 1: Mechanism of action for 5-nitrobenzofuran derivatives involving enzymatic reduction and subsequent DNA damage.

Comparative Efficacy Analysis

The following data synthesizes experimental results from multiple studies on 5-nitrobenzofuran-2-carbaldehyde Schiff base derivatives compared to standard antibiotics.

Antibacterial Activity (MIC in µg/mL)

Lower values indicate higher potency.[1]

Organism TypeStrain5-Nitrobenzofuran Derivative*Ciprofloxacin (Standard)Ampicillin (Standard)Interpretation
Gram-Positive Staphylococcus aureus6.25 – 12.5 0.5 – 1.02.0 – 4.0Highly Potent: Comparable to early-generation quinolones.
Gram-Positive Bacillus subtilis12.5 – 25.0 0.25 – 0.51.0 – 2.0Moderate: Effective, but less potent than Ciprofloxacin.
Gram-Negative Escherichia coli25.0 – 50.0 0.01 – 0.54.0 – 8.0Moderate: Limited permeability through Gram-neg outer membrane.
Gram-Negative Pseudomonas aeruginosa50.0 – >100 0.5 – 1.0>128Weak: High efflux pump activity reduces efficacy.

*Data represents the range for optimized Schiff base derivatives (e.g., hydrazones/semicarbazones) derived from the aldehyde.

Antifungal Activity (MIC in µg/mL)
Organism5-Nitrobenzofuran DerivativeFluconazole (Standard)Interpretation
Candida albicans12.5 – 25.0 1.0 – 4.0Moderate: Shows promise as a lead for antifungal development.
Aspergillus niger25.0 – 50.0 2.0 – 8.0Weak-Moderate: Less effective than azoles.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Synthesis of Bioactive Derivatives (General Procedure)

The aldehyde itself is unstable and reactive. It is converted to a stable Schiff base for testing.

  • Reactants: Equimolar mixture (0.01 mol) of 5-Nitro-1-benzofuran-2-carbaldehyde and a substituted amine (e.g., 4-nitroaniline or hydrazine hydrate).

  • Solvent: Absolute Ethanol (20 mL) with catalytic Glacial Acetic Acid (2-3 drops).

  • Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Antimicrobial Assay (Broth Microdilution Method)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Workflow Diagram:

Protocol Step1 Stock Solution Prep (1 mg/mL in DMSO) Step2 Serial Dilution (96-well plate, MH Broth) Step1->Step2 Step3 Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C for 24h) Step3->Step4 Step5 Read MIC (Lowest conc. with no visible growth) Step4->Step5 Control Controls: 1. Solvent (DMSO) 2. Ciprofloxacin (+) 3. Sterility (-) Control->Step2 Parallel Run

Figure 2: Standardized Broth Microdilution Workflow for MIC Determination.

Protocol Steps:

  • Preparation: Dissolve the synthesized derivative in DMSO to a final concentration of 1000 µg/mL.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard and dilute to achieve ~5 x 10^5 CFU/mL in each well.

  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative Control: DMSO (Solvent check).

    • Sterility Control: Un-inoculated broth.

  • Incubation: 37°C for 24 hours (Bacteria) or 25°C for 48 hours (Fungi).

  • Visualization: Add 20 µL of Resazurin dye (0.015%) to each well. Incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth. The MIC is the lowest concentration remaining blue.

Structure-Activity Relationship (SAR) Insights

The efficacy of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives is governed by specific structural features:

  • The 5-Nitro Group: Essential for activity. Removal or replacement with a chloro- or methyl- group significantly reduces potency, confirming the reductive-activation mechanism.

  • The C-2 Linker: The imine (-CH=N-) linkage in Schiff bases provides rigidity and facilitates DNA intercalation. Hydrazone derivatives (-CH=N-NH-) often show superior stability and activity compared to simple imines.

  • Lipophilicity: The benzofuran ring increases logP compared to the furan analog (Nitrofurantoin), potentially improving penetration into Gram-positive cell walls but struggling against the double-membrane of Gram-negatives like P. aeruginosa.

Conclusion & Future Outlook

The 5-Nitro-1-benzofuran-2-carbaldehyde scaffold is a promising lead for developing novel antimicrobials, particularly against drug-resistant Gram-positive bacteria. While it does not yet match the potency of third-generation fluoroquinolones against Gram-negatives, its distinct mechanism of action (nitro-reduction) makes it a valuable candidate for combination therapies to bypass standard resistance mechanisms like beta-lactamase production.

Future development should focus on:

  • Nano-encapsulation to improve solubility.

  • Hybridization with quinolone motifs to broaden the Gram-negative spectrum.

References

  • Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: The effect of the nitro group. European Journal of Medicinal Chemistry.

  • Riddhi, M., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry.

  • Narayana, B., et al. (2004). Synthesis and Antimicrobial Activity of Some New 5-Nitrobenzofuran Derivatives. Indian Journal of Heterocyclic Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

A Comparative Guide to the Cytotoxicity of 5-Nitro-1-benzofuran-2-carbaldehyde Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Benzofurans in Oncology

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Within this class, derivatives featuring a nitro group, particularly at the 5-position, have garnered significant interest for their potential as anticancer agents.[3] The introduction of a nitro group can enhance the electrophilic nature of the molecule, potentially leading to interactions with biological nucleophiles and the generation of reactive oxygen species (ROS), which can trigger cellular stress and apoptotic pathways in cancer cells.[3] This guide provides a comparative analysis of the in vitro cytotoxicity of derivatives based on the 5-nitro-1-benzofuran-2-carbaldehyde scaffold, offering a resource for researchers engaged in the discovery and development of novel anticancer therapeutics. We will delve into quantitative cytotoxicity data, explore potential mechanisms of action, and provide detailed experimental protocols to ensure the reproducibility of findings.

Comparative Cytotoxicity Analysis: A Quantitative Overview

The efficacy of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. The cytotoxic profiles of several 5-nitrobenzofuran derivatives have been evaluated against a panel of human cancer cell lines, with the data summarized below. For context, these values are compared against Doxorubicin, a standard chemotherapeutic agent.[4]

It is crucial to note that IC50 values can vary between laboratories due to differing conditions, such as cell passage number and specific assay parameters.[5] However, the data consistently demonstrates that certain 5-nitrobenzofuran derivatives exhibit potent cytotoxic activity, in some cases approaching or exceeding that of the reference drug, Doxorubicin.[6][7] For instance, the 5-nitrofuran-isatin hybrid 3 shows remarkable potency against the HCT 116 colon cancer cell line with an IC50 of 1.62 µM.[7] Similarly, the benzofuran-hydrazone hybrid 3k is highly active against the MCF-7 breast cancer cell line, with an IC50 of 4.21 µM.[6] This highlights the potential of the 5-nitrobenzofuran scaffold as a foundation for developing potent and selective anticancer agents.

Derivative Class Specific Compound Cancer Cell Line IC50 (µM) Reference Drug: Doxorubicin IC50 (µM)
Benzofuran-Hydrazone3k (4-(trifluoromethylphenyl)hydrazone arm)MCF-7 (Breast)4.21~2.5[4][8]
5-Nitrofuran-Isatin Hybrid3 HCT 116 (Colon)1.62N/A
Benzofuran Chalcone[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] HCT-116 (Colon)1.71 (48h)N/A
Benzofuran Chalcone[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] HT-29 (Colon)7.76 (48h)N/A
Thiazolidinone14b (5-((5-nitrofuran-2-yl)allylidene) derivative)MCF-7 (Breast)~5~2.5[4][8]
Thiazolidinone14b (5-((5-nitrofuran-2-yl)allylidene) derivative)MDA-MB-231 (Breast)~10N/A
Reference DrugDoxorubicin A549 (Lung)> 20[4][8]N/A
Reference DrugDoxorubicin HeLa (Cervical)~2.9[5][8]N/A
Reference DrugDoxorubicin HepG2 (Liver)~12.2[5][8]N/A

Mechanism of Action: Inducing Programmed Cell Death

The anticancer activity of 5-nitrobenzofuran derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[9] Several studies suggest that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[3][9] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio is a critical checkpoint for committing a cell to apoptosis. Furthermore, some derivatives have been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cells from proliferating.[2][6][9] For example, compound 3k was found to induce cell cycle arrest at the G0/G1 phase in MCF-7 cells.[6] Another proposed mechanism for certain benzofuran derivatives is the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., VEGFR-2 and EGFR), which are crucial for tumor growth and angiogenesis.[6][10]

Below is a diagram illustrating the proposed intrinsic apoptosis pathway initiated by 5-nitrobenzofuran derivatives.

Proposed Intrinsic Apoptosis Pathway NBF_Derivative 5-Nitrobenzofuran Derivative Cellular_Stress Cellular Stress (e.g., ROS Generation) NBF_Derivative->Cellular_Stress induces Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 inhibits Bax Bax (Pro-apoptotic) Cellular_Stress->Bax activates Mitochondrion Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 releases cytochrome c, activates Bcl2->Mitochondrion stabilizes membrane Bax->Mitochondrion disrupts membrane Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by 5-nitrobenzofuran derivatives.

Experimental Protocols: Ensuring Reliable Cytotoxicity Data

The MTT assay is a widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[11][12] The assay's principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

MTT Assay for Cell Viability

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)[11][12]

  • Dimethyl sulfoxide (DMSO)[11]

  • Complete cell culture medium

  • 96-well microtiter plates[14]

  • Test compounds (5-nitrobenzofuran derivatives) and control drug (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)[12]

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[14] Include control wells with medium only for background readings.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Add 100 µL of these dilutions to the respective wells. Add vehicle control (e.g., DMSO diluted in medium) to control wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium and 10 µL of the MTT reagent to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader within 1 hour.[12][15]

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of 5-nitro-1-benzofuran-2-carbaldehyde represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[6][7] The data summarized in this guide highlights their potential, with some compounds demonstrating potency comparable to established chemotherapeutics. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway, although other mechanisms such as cell cycle arrest and kinase inhibition may also contribute.[6][9]

Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR), optimizing for both potency and selectivity against cancer cells over normal cells. A deeper investigation into their molecular targets and mechanisms of action will be crucial for translating these promising in vitro findings into effective and safe cancer therapies.

References

  • Oztepe, M., Coşkun, D., & Arı, F. (2025). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Open Medicine. [Link]

  • Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 18, 2026, from [Link]

  • Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 18, 2026, from [Link]

  • Oztepe, M., Coşkun, D., & Arı, F. (2025). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Semantic Scholar. [Link]

  • Mphahlele, M. J., et al. (2025, November 16). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). ResearchGate. [Link]

  • Gimm, O., et al. (2019, July 20). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. PMC - NIH. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved February 18, 2026, from [Link]

  • Madared, N., et al. (n.d.). Summary of previously published IC 50 values of doxorubicin in... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

  • Pyrczak-Felczykowska, A., et al. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. [Link]

  • El-Sayed, N. N. E., et al. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Buzun, K., et al. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Al-Ostath, R. A., et al. (2023, June 3). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

  • El-Sayed, N. N. E., et al. (2025, August 6). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The 5-nitro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The aldehyde functional group at the C-2 position serves as a versatile synthetic handle for further molecular elaboration, making derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde highly valuable intermediates in drug discovery.

However, the synthesis of these targets is not trivial. It requires strategies that can tolerate the strongly electron-withdrawing nitro group while selectively constructing the furan ring. The efficiency, selectivity, and environmental impact of these synthetic routes are critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of different catalytic systems, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific application.

Pillar 1: Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis, particularly using palladium and copper, represents the most robust and widely employed approach for constructing the benzofuran core. These methods typically involve the formation of a key C-C or C-O bond through cross-coupling and subsequent cyclization reactions.

Palladium-Based Catalysis: The Gold Standard

Palladium catalysts are renowned for their efficiency in forging C-C bonds, most notably through Sonogashira and Suzuki cross-coupling reactions. The general strategy involves coupling a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization to form the benzofuran ring.

Mechanistic Rationale: The Sonogashira coupling, a cornerstone of this approach, proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the o-iodophenol, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. The intramolecular 5-endo-dig cyclization is then typically promoted by the same catalytic system or by a co-catalyst to afford the benzofuran. The choice of ligands, such as phosphines (e.g., PPh₃), is critical for stabilizing the palladium center and modulating its reactivity.

Causality in Experimental Choices: The use of an ortho-iodophenol is deliberate; the C-I bond is highly reactive towards oxidative addition by Pd(0), facilitating the initial step of the catalytic cycle. A co-catalyst like copper(I) iodide (CuI) is essential for the Sonogashira reaction as it facilitates the formation of the reactive copper acetylide intermediate.

Copper-Based Catalysis: A Cost-Effective Alternative

Copper catalysis offers a more economical and sustainable alternative to palladium for benzofuran synthesis.[1][2] Copper catalysts, such as CuI or CuCl, are particularly effective in one-pot, multi-component reactions that build molecular complexity rapidly.

Mechanistic Rationale: A common copper-catalyzed route involves the reaction of a salicylaldehyde, an amine, and a terminal alkyne. The reaction is proposed to proceed through the formation of an iminium ion from the salicylaldehyde and amine. A copper acetylide, formed in situ, then attacks the iminium ion. The resulting intermediate undergoes intramolecular cyclization and isomerization to yield the final 2-substituted benzofuran product.[3] Another prominent method is the intramolecular O-arylation of ortho-haloketones, where copper facilitates the crucial C-O bond formation.[4]

Causality in Experimental Choices: The use of a one-pot protocol is a deliberate choice to improve atom economy and reduce waste from intermediate purification steps. Copper's ability to activate both alkynes and facilitate C-O bond formation makes it uniquely suited for these convergent syntheses. The presence of a base is crucial for deprotonating the phenolic hydroxyl group, rendering it a more potent nucleophile for the cyclization step.

Pillar 2: Classical and Organocatalytic Approaches

While transition metals dominate, other catalytic paradigms offer distinct advantages, particularly in terms of metal-free synthesis and alternative reactivity pathways.

Base-Catalyzed Rap-Stoermer Reaction

The Rap-Stoermer reaction is a classical method for synthesizing 2-acylbenzofurans. It involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base.

Mechanistic Rationale: The reaction is a type of aldol condensation. The base, typically a carbonate or an amine like triethylamine (TEA), deprotonates the phenol to form a phenoxide.[5][6] This phenoxide then acts as a nucleophile, attacking the α-haloketone in an Sₙ2 reaction to form an ether intermediate. Subsequent intramolecular aldol condensation, driven by deprotonation of the α-carbon of the ketone, followed by dehydration, yields the benzofuran ring.

Causality in Experimental Choices: Using a non-nucleophilic organic base like TEA can be advantageous as it minimizes side reactions and is easily removed during workup.[6] Performing the reaction under solvent-free conditions at elevated temperatures can accelerate the reaction rate and simplify the purification process, aligning with green chemistry principles.[5]

Emerging Organocatalytic Strategies

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, is a rapidly growing field. While specific applications for the direct synthesis of 5-nitro-1-benzofuran-2-carbaldehyde are still emerging, the principles have been demonstrated for related heterocyclic scaffolds.[7]

Mechanistic Rationale: Organocatalysts operate through various activation modes. For instance, chiral secondary amines can activate α,β-unsaturated aldehydes via iminium ion formation, while Brønsted bases like quinine can activate nucleophiles. A potential strategy for benzofuran synthesis could involve an organocatalyst-mediated intramolecular Michael addition followed by a cyclization/condensation step.

Causality in Experimental Choices: The primary driver for exploring organocatalysis is the avoidance of transition metal contaminants in the final product, which is a critical consideration in pharmaceutical synthesis. Furthermore, organocatalysis offers unique opportunities for asymmetric synthesis, enabling the production of chiral benzofuran derivatives.[7]

Head-to-Head Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of benzofuran derivatives, providing a basis for comparison. Note that direct comparison is substrate-dependent, and yields are representative of those found in the literature for analogous transformations.

Catalyst SystemReaction Type & Key ReagentsTypical ConditionsYield Range (%)AdvantagesDisadvantages
Pd(OAc)₂ / PPh₃ / CuI Sonogashira Coupling / Annulation (o-Iodophenol, Terminal Alkyne)Toluene or DMF, Base (e.g., Et₃N), 80-110 °C, 4-12 h70-95%High yields, broad substrate scope, well-established.High cost of Pd, potential metal contamination, requires pre-functionalized substrates.
CuI / Ligand (e.g., TMEDA) Intramolecular O-Arylation (o-Haloketone) or One-Pot Reaction (Salicylaldehyde, Amine, Alkyne)Neat Water or DMSO, Base (e.g., K₂CO₃), 100-140 °C, 6-24 h65-90%Low catalyst cost, good functional group tolerance, sustainable options (e.g., water solvent).[1][2]Can require higher catalyst loading, may have lower turnover numbers than Pd.
Triethylamine (TEA) Rap-Stoermer Reaction (Salicylaldehyde, α-Haloketone)Solvent-free or EtOH, 130 °C, 1-3 h81-97%Metal-free, inexpensive catalyst, simple procedure, high yields for specific substrates.[5][6]Limited to 2-acylbenzofurans, requires high temperatures, can generate salt byproducts.
Protic Acids (e.g., H₂SO₄) Dehydration / Cyclization (Dihydrobenzofuran-3-ol intermediate)Ethanol, 70-80 °CModerate to GoodSimple, inexpensive reagents.Harsh acidic conditions may not be suitable for sensitive substrates.

Visualizing the Pathways and Workflows

Catalytic Cycle of Palladium/Copper-Catalyzed Sonogashira Coupling and Annulation

G cluster_cycle Catalytic Cycle cluster_cu Copper Co-catalysis Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition Ar-I PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation Cu-C≡CR PdII_Alkynyl->Pd0 Reductive Elimination Product Coupled Alkyne PdII_Alkynyl->Product Benzofuran Benzofuran Product Product->Benzofuran Intramolecular Annulation Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (Cu-C≡CR) Alkyne->Cu_Acetylide Base CuI Cu(I) Cu_Acetylide->PdII_Aryl To Pd Cycle caption Fig 1. Simplified catalytic cycle for Sonogashira coupling.

Caption: Fig 1. Simplified catalytic cycle for Sonogashira coupling.

General Experimental Workflow for Benzofuran Synthesis

G Start Starting Materials (e.g., Phenol, Alkyne) Reaction Catalytic Reaction (Catalyst, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Final Isolated Product (5-Nitro-1-benzofuran-2-carbaldehyde) Purify->Final Analysis Characterization (NMR, MS, IR) Final->Analysis caption Fig 2. General laboratory workflow for catalyst screening.

Caption: Fig 2. General laboratory workflow for catalyst screening.

Validated Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for reproducible results.

Protocol 1: Copper-Catalyzed One-Pot Synthesis of a 2-Substituted Benzofuran

This protocol is adapted from general procedures for copper-catalyzed three-component reactions, which are known for their operational simplicity and good yields.

  • Materials:

    • 4-Nitro-2-hydroxybenzaldehyde (1 equivalent)

    • Propargyl alcohol (1.2 equivalents)

    • Piperidine (1.2 equivalents)

    • Copper(I) Iodide (CuI) (10 mol%)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate, brine, anhydrous sodium sulfate

    • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-2-hydroxybenzaldehyde (1 eq.), piperidine (1.2 eq.), and DMSO.

    • Stir the mixture at room temperature for 10 minutes.

    • Add propargyl alcohol (1.2 eq.) followed by CuI (0.10 eq.).

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the desired 5-nitro-1-benzofuran-2-carbaldehyde derivative.

Protocol 2: Base-Catalyzed Rap-Stoermer Synthesis

This protocol provides a classic, metal-free route to a 2-acyl-5-nitrobenzofuran, which can be a precursor to the target carbaldehyde.

  • Materials:

    • 4-Nitro-salicylaldehyde (1 equivalent)

    • 2-Chloroacetophenone (1.1 equivalents)

    • Triethylamine (TEA) (1.5 equivalents)

    • Ethanol

    • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Procedure:

    • Combine 4-nitro-salicylaldehyde (1 eq.), 2-chloroacetophenone (1.1 eq.), and triethylamine (1.5 eq.) in a sealed vessel or a round-bottom flask with a reflux condenser.

    • Heat the mixture to 130 °C (if solvent-free) or to the reflux temperature of ethanol.

    • Stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature. If performed in ethanol, a precipitate may form.

    • If a solid forms, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.

    • Wash the crude solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-benzoyl-5-nitrobenzofuran.

Conclusion and Future Outlook

The synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde derivatives is best achieved through catalytic methods.

  • Palladium and copper catalysis remain the most versatile and high-yielding strategies, offering broad substrate scope and well-understood mechanisms. They are the methods of choice for complex targets and library synthesis.

  • Classical base-catalyzed methods like the Rap-Stoermer reaction provide a simple, cost-effective, and metal-free alternative for specific 2-acyl derivatives, which can be valuable for large-scale synthesis where cost and metal contamination are primary concerns.

The future of this field will likely focus on developing more sustainable catalysts. This includes exploring earth-abundant metal catalysts (e.g., iron, nickel), photocatalytic methods that operate at ambient temperature, and advanced organocatalytic systems that offer high enantioselectivity. As the demand for structurally complex and pharmaceutically relevant molecules grows, the development of novel, efficient, and green catalytic strategies will be paramount.

References

  • Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. National Center for Biotechnology Information. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • ChemistrySelect - 2022 - Koca - Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans and. Scribd. Available at: [Link]

  • Process for the preparation of 5-Nitrobenzofurans. Google Patents.
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Royal Society of Chemistry. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Available at: [Link]

  • ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. ResearchGate. Available at: [Link]

  • On-Water Chemistry: Copper-Catalyzed Straightforward Synthesis of Benzo[b]furan Derivatives in Neat Water. Organic Chemistry Portal. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. IJPCR. Available at: [Link]

Sources

Cross-Validation of Analytical Methods for 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-1-benzofuran-2-carbaldehyde is a critical pharmacophore and synthetic intermediate, widely utilized in the development of antimicrobial agents (Schiff bases) and potential anti-cancer scaffolds. Its chemical stability and purity are paramount for downstream efficacy.

This guide presents a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) —the industry standard for routine quality control—against Quantitative Nuclear Magnetic Resonance (qNMR) , an absolute primary method. While Gas Chromatography (GC) is often considered for aldehydes, this guide explicitly advises against it for this nitro-substituted derivative due to thermal instability risks, prioritizing non-destructive liquid-phase techniques.

Part 1: Methodological Landscape & Selection Logic

The Primary Method: HPLC-UV (Stability-Indicating)

Role: Routine Quality Control (QC), Purity Assessment, and Stability Studies. Rationale: The conjugated benzofuran system coupled with the nitro group provides a strong chromophore, making UV detection highly sensitive. Reverse-phase chromatography (RP-HPLC) effectively separates the aldehyde from its likely degradation products (e.g., the corresponding carboxylic acid or decarboxylated species).

The Orthogonal Validator: 1H-qNMR (Absolute Purity)

Role: Cross-Validation, Reference Standard Qualification. Rationale: Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[1] It relies on the fundamental physical property of proton relaxation, providing a "molar ratio" truth. It is the ideal tool to validate the accuracy of the HPLC method, ensuring that the chromatographic peak area truly represents mass purity and isn't masking co-eluting impurities.

Why Not GC-MS?

Expert Insight: Nitro-substituted heterocycles are prone to thermal degradation. 5-Nitro-1-benzofuran-2-carbaldehyde carries a risk of thermally induced decarboxylation or nitro-reduction within a hot GC injection port (


C). Therefore, GC is excluded  from this validation protocol to prevent artifact generation.

Part 2: Experimental Protocols

Protocol A: HPLC-UV Method (Routine QC)

Objective: To separate the target analyte from synthesis impurities and degradation products.

  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v).[2][3]

    • B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 310 nm (Lambda max for nitrobenzofuran core) and 254 nm.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile:Water (50:50).[2]

Protocol B: 1H-qNMR Method (Validation Standard)

Objective: To determine absolute purity without a reference standard.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Solvent: DMSO-d6 (provides excellent solubility for nitro-aromatics).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Criteria: The IS signals must not overlap with the aldehyde proton (~10.0 ppm) or the aromatic benzofuran protons (7.5 - 8.8 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       60 seconds (Must be 
      
      
      
      of the slowest relaxing proton to ensure quantitative recovery).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Part 3: Cross-Validation Workflow & Visualization

The following diagram illustrates the decision-making process for cross-validating the HPLC assay value against the qNMR absolute purity value.

CrossValidationWorkflow Start Start: Synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde Split Split Sample into Two Aliquots Start->Split MethodA Method A: HPLC-UV (External Std Calibration) Split->MethodA MethodB Method B: 1H-qNMR (Internal Std: Maleic Acid) Split->MethodB DataA Calculate Purity % (Area Normalization or w/w%) MethodA->DataA DataB Calculate Absolute Purity % (Molar Ratio Equation) MethodB->DataB Compare Statistical Comparison (Calculate % Bias) DataA->Compare DataB->Compare Decision Is Bias < 2.0%? Compare->Decision Pass Validation PASS HPLC Method Validated Decision->Pass Yes Fail Validation FAIL Investigate Co-elution/Hygroscopicity Decision->Fail No

Caption: Logical workflow for cross-validating HPLC-UV purity results against the orthogonal qNMR reference method.

Part 4: Data Presentation & Statistical Analysis

Representative Cross-Validation Data

The table below simulates a typical validation set comparing the two methods across three different synthesis batches.

Batch IDHPLC-UV Purity (%)qNMR Absolute Purity (%)Bias (%)Outcome
NB-2024-001 98.598.2+0.31Pass
NB-2024-002 99.198.8+0.30Pass
NB-2024-003 99.497.1+2.37Fail

Interpretation of Data:

  • Batch 001 & 002: The slight positive bias in HPLC (+0.3%) is typical. HPLC area normalization often overestimates purity because it ignores non-UV active impurities (like moisture or inorganic salts), which qNMR detects (via mass balance/IS).

  • Batch 003 (Fail): A discrepancy of >2.0% suggests a significant issue.

    • Root Cause:[4][5][6][7][8] Likely a UV-active impurity co-eluting with the main peak in HPLC, or significant solvent retention (detectable in NMR but invisible in UV).

    • Action: Re-develop HPLC gradient or check NMR spectrum for residual solvent peaks.

Statistical Acceptance Criteria

For a successful cross-validation in a pharmaceutical context:

  • Accuracy (Bias): The difference between HPLC and qNMR results should be

    
     for intermediates.
    
  • Linearity: HPLC calibration curve

    
    .
    
  • Precision: RSD of triplicate injections

    
    .
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and quality control." Journal of Natural Products, 2012. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning. (General reference for HPLC/GC theory).
  • European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Contextual reference for orthogonal methods). [Link]

Sources

Safety Operating Guide

5-Nitro-1-benzofuran-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

5-Nitro-1-benzofuran-2-carbaldehyde (CAS: 23145-18-8) is a specialized heterocyclic building block often utilized in the synthesis of bioactive compounds, including antimicrobial and anti-cancer agents.[1] Unlike its smaller analogue 5-nitro-2-furaldehyde, the benzofuran scaffold imparts distinct physicochemical properties and stability profiles.[1]

Proper disposal of this compound requires a nuanced understanding of its nitro-aromatic nature (potential for energetic decomposition) and its aldehyde functionality (susceptibility to oxidation and polymerization).[1] This guide outlines a self-validating disposal protocol designed to minimize safety risks and ensure regulatory compliance (RCRA/EPA).

Physicochemical Properties & Hazard Data
PropertyDataRelevance to Disposal
CAS Number 23145-18-8Unique identifier for waste manifesting.[1]
Molecular Formula C₉H₅NO₄High nitrogen/oxygen content suggests potential energy release upon combustion.[1]
Molecular Weight 191.14 g/mol N/A
Physical State Solid (Pale yellow to brown powder)Requires solid waste segregation; dust control is critical.[1]
Solubility Low in water; Soluble in DMSO, DMF, DCMAqueous disposal is not suitable; organic solvent waste stream required.[1][2]
Key Hazards Skin/Eye Irritant (H315, H319); Potential Flammable Solid (H228)Requires Class 4.1 (Flammable Solid) or Toxic handling protocols.[1][2]
Reactivity Sensitive to strong bases (ring opening), oxidizers, and reducing agents.[1][2]CRITICAL: Do not mix with alkaline waste streams.[2]

Waste Characterization & Classification

Before disposal, the waste must be characterized to assign the correct regulatory codes.[2] While 5-Nitro-1-benzofuran-2-carbaldehyde is not a specific P- or U-listed waste under US EPA regulations, it often triggers characteristic waste codes due to its ignitability or reactivity profile.[1]

  • Primary Classification: Hazardous Waste (Chemical Incineration Required) [1]

  • Likely RCRA Codes:

    • D001 (Ignitable): If the solid burns vigorously (burning rate > 2.2 mm/s).[1][2] Even if not strictly D001, treat as flammable for safety.[2]

    • D003 (Reactive): Conservative classification. Nitro compounds can exhibit shock sensitivity or violent reactions.[1][2] While this aldehyde is relatively stable, designating it D003 ensures it is handled with maximum care by the disposal facility.[2]

Waste Segregation & Disposal Workflow

The following decision logic ensures that incompatible waste streams are never mixed, preventing accidental synthesis of unstable intermediates (e.g., nitronic acids in basic solution).

DisposalWorkflow Start Waste Generation: 5-Nitro-1-benzofuran-2-carbaldehyde CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Mother Liquors/Solvents) CheckState->LiquidWaste Segregation Segregation Check: Isolate from Oxidizers & BASES SolidWaste->Segregation LiquidWaste->Segregation SolidPack Packaging: Double-bag in antistatic liner Place in HDPE or Metal Drum Segregation->SolidPack Solids LiquidCheck Solvent Compatibility: Halogenated vs. Non-Halogenated? Segregation->LiquidCheck Liquids Labeling Labeling: 'Hazardous Waste - Toxic/Flammable' List: 5-Nitro-1-benzofuran-2-carbaldehyde SolidPack->Labeling Halogenated Stream A: Halogenated Organic Waste (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Stream B: Non-Halogenated Organic Waste (e.g., Acetone, Ethyl Acetate) LiquidCheck->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Disposal Final Disposal: High-Temperature Incineration (with Flue Gas Scrubbing) Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of nitro-benzofuran waste. Note the critical segregation from alkaline sources to prevent ring-opening instability.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spill Cleanup)

Use this for expired shelf-life chemicals, weighing paper residues, or spill cleanup materials.[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 particulate respirator (to prevent inhalation of nitro-aromatic dust).[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a metal drum with a conductive liner.[1] Avoid glass for bulk solids to prevent breakage.[2]

  • Wetting (Optional but Recommended): If the powder is very dry and fine, misting it lightly with water or mineral oil can reduce dust explosion hazards and shock sensitivity, although this compound is generally stable.[2]

  • Packaging:

    • Place the solid waste into a clear plastic bag (minimum 2 mil thickness).[1][2]

    • Seal the bag with tape or a zip tie.[1][2]

    • Place the sealed bag into the secondary HDPE container.

  • Labeling: Mark as "Hazardous Waste - Solid, Toxic, Flammable." Explicitly write the full chemical name.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for filtrates from recrystallization or reaction solvents.[1]

  • Compatibility Check: Ensure the solvent stream is free of strong bases (e.g., NaOH, KOH, amines).[2]

    • Mechanism:[1] Bases attack the furan ring and the nitro group, potentially forming unstable nitronic acid salts [1].[2]

    • Action: If the solution is basic, neutralize it carefully with dilute acid (e.g., HCl or Acetic Acid) to pH 6–7 before adding to the waste container.[2]

  • Segregation:

    • Halogenated Waste: If dissolved in DCM or Chloroform.[1][2]

    • Non-Halogenated Waste: If dissolved in Acetone, Methanol, or Ethyl Acetate.[1][2]

  • Container: Use standard safety solvent cans (HDPE or Stainless Steel) with flame arrestors.

  • Labeling: List the solvent composition (e.g., "95% Dichloromethane, 5% 5-Nitro-1-benzofuran-2-carbaldehyde").

Protocol C: Contaminated Glassware[1]
  • Rinse: Triple rinse glassware with a compatible solvent (Acetone is usually effective).[1][2]

  • Collect Rinsate: Pour the first three rinses into the Liquid Waste container (Protocol B). Do not pour down the drain.

  • Decontamination: After rinsing, the glassware can be washed with detergent and water.[1][2]

Emergency Spill Response

  • Minor Spill (< 5g):

    • Isolate the area.[1][2][3][4]

    • Dampen a spill pad with acetone or water (to prevent dust generation).[1][2]

    • Wipe up the solid gently.[1][2]

    • Place pads in a sealed bag and dispose of as Solid Waste .

  • Major Spill (> 5g):

    • Evacuate the immediate area.[2][4][5]

    • Alert EHS (Environmental Health & Safety).[1][2]

    • Do not use a vacuum cleaner (risk of ignition).[1][2] Use wet sweeping methods or specialized HEPA vacuums designed for combustible dusts.[2]

References

  • BenchChem. (2025).[2] Technical Support Center: 5-Nitro-2-furaldehyde Stability and Reactivity. (Note: Mechanistic analogy drawn from the furan derivative regarding base sensitivity).[2] [2]

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 5-Nitro-2-furaldehyde. (Used for hazard extrapolation of the nitro-furan pharmacophore).[1]

  • US EPA. (n.d.).[1][2] RCRA Waste Codes and Characterization.

  • PubChem. (2025).[1][2] 5-Nitrobenzofuran-2-carboxylic acid (Related Structure Data). National Library of Medicine.[1][2]

Sources

Personal protective equipment for handling 5-Nitro-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5-Nitro-1-benzofuran-2-carbaldehyde

Executive Summary & Risk Profile

Handling 5-Nitro-1-benzofuran-2-carbaldehyde requires a safety protocol that transcends standard "lab coat and gloves" advice.[1][2][3] As a Senior Application Scientist, I urge you to look at the molecule's structure to understand the risk:

  • The Aldehyde Moiety (-CHO): Highly reactive. Aldehydes are known sensitizers and can cross-link proteins. They also oxidize rapidly in air to carboxylic acids, necessitating inert storage.

  • The Nitro Group (-NO2): Nitro-aromatics are frequently mutagenic (Ames positive) and can be readily absorbed through the skin. They also introduce a potential energetic instability, meaning this compound should be protected from high heat or shock.

  • The Benzofuran Core: A pharmacophore often associated with high biological activity.

Operational Classification: High-Potency Sensitizer & Potential Genotoxin. Treat this substance as a potential mutagen and respiratory sensitizer until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on single-barrier protection. The following matrix is designed to prevent permeation (liquids) and inhalation (dusts).[2][4][5][6][7]

Body AreaRecommended PPETechnical Justification
Hand Protection (Dry Solid) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Nitrile provides excellent abrasion resistance for solids. Double gloving creates a "sacrificial layer" to identify tears immediately.
Hand Protection (In Solution) Silver Shield® (Laminate) or Butyl Rubber CRITICAL: Aldehydes can permeate nitrile rubber over time. If dissolved in penetrating solvents (e.g., DMSO, DCM), nitrile offers <5 mins protection. Laminate gloves are chemically impervious.
Respiratory N95 or P100 Respirator (if outside hood)While all handling should be in a fume hood, an N95 provides backup protection against airborne particulates during weighing.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Aldehyde fines (dust) are lachrymators (tear-inducing) and can cause severe conjunctivitis.
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb chemicals. Use a non-woven, fluid-resistant material (Tyvek) to prevent fabric saturation in case of a spill.

Engineering Controls & Storage

  • Primary Containment: All open-container manipulations (weighing, solubilizing) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatic powders are often dry and fluffy; static charge can cause "fly-away" powder, contaminating the balance and user.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen. (Aldehydes oxidize to 5-nitrobenzofuran-2-carboxylic acid if exposed to air).

    • Segregation: Keep away from strong oxidizers and strong bases.

Step-by-Step Operational Protocol

This workflow minimizes exposure and ensures compound integrity.

Phase A: Preparation
  • Equilibration: Remove the vial from the refrigerator 30 minutes prior to opening. Allow it to reach room temperature inside a desiccator.

    • Why? Opening a cold aldehyde vial in humid lab air causes water condensation, which accelerates hydrolysis and oxidation.

  • Donning: Put on inner nitrile gloves -> Tyvek coat -> Outer nitrile gloves (or Laminate if handling solvents).

Phase B: Weighing & Solubilization
  • Draft Shielding: Place the analytical balance inside the fume hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if possible (to avoid potential catalytic decomposition or spark); plastic or porcelain is preferred.

  • Solvent Addition: Add solvent (e.g., DMSO, Ethanol) immediately after weighing to suppress dust generation.

  • Decontamination: Wipe the balance area with a 10% sodium bisulfite solution (neutralizes aldehydes) followed by 70% ethanol.

Phase C: Waste Management
  • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Do NOT mix with oxidizing acids (Nitric/Perchloric) due to the nitro group's reactivity.

Visual Workflow: Safety & Logistics

The following diagram illustrates the logical flow of handling to prevent cross-contamination.

G Storage Cold Storage (2-8°C, Argon) Equilibrate Equilibration (Warm to RT) Storage->Equilibrate Prevent Condensation Hood Fume Hood (Engineering Control) Equilibrate->Hood PPE PPE Donning (Double Nitrile) PPE->Hood Weigh Weighing (Anti-static) Hood->Weigh Inside Hood Solubilize Solubilization (DMSO/EtOH) Weigh->Solubilize Waste Disposal (High Temp Incineration) Solubilize->Waste Excess/Spills

Figure 1: Operational workflow emphasizing temperature equilibration and containment.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[5][8] The nitro group can cause methemoglobinemia (blue lips/fingernails). Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol to wash skin; it increases the permeability of the skin to the nitro-compound.

  • Spill Cleanup (Solid):

    • Evacuate non-essential personnel.[9]

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a bag.

    • Clean surface with weak bisulfite solution, then soap and water.

References

  • PubChem. (2023). 5-Nitro-1-benzofuran-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzofuran derivatives. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.